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Foundational

In-Depth Technical Guide: (S)-Tetrahydrofuran-2-carbonitrile – Structural Analysis, Synthesis, and Applications

Introduction (S)-Tetrahydrofuran-2-carbonitrile is a highly versatile chiral building block utilized extensively in the asymmetric synthesis of complex pharmaceutical active ingredients (APIs) and agrochemicals. Featurin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(S)-Tetrahydrofuran-2-carbonitrile is a highly versatile chiral building block utilized extensively in the asymmetric synthesis of complex pharmaceutical active ingredients (APIs) and agrochemicals. Featuring a saturated five-membered oxolane ring with a cyano group at the C2 position, its precise stereochemistry dictates its utility in drug development. This whitepaper provides a rigorous examination of its chemical identity, structural logic, and field-proven synthetic methodologies, designed for researchers and drug development professionals.

Chemical Identity and Quantitative Data

The chemical identity of tetrahydrofuran-2-carbonitrile often presents a point of confusion in commercial databases regarding its enantiomeric CAS registry numbers. The pure (S)-enantiomer is strictly registered under CAS number 539820-24-1 1[1]. Conversely, the (R)-enantiomer and sometimes the racemic mixtures are frequently associated with CAS 164472-78-0 2[2].

Table 1: Physicochemical Properties of (S)-Tetrahydrofuran-2-carbonitrile

PropertyValue
IUPAC Name (2S)-tetrahydrofuran-2-carbonitrile
CAS Number 539820-24-1
Molecular Formula C5H7NO
Molecular Weight 97.12 g/mol
Topological Polar Surface Area (TPSA) 33.0 Ų
Exact Mass 97.05276 Da
Stereocenter Configuration (S) at C2
Appearance Colorless to light yellow liquid

Structural Elucidation & Stereochemistry

The core structure of (S)-tetrahydrofuran-2-carbonitrile consists of a tetrahydrofuran (THF) ring substituted at the alpha position (C2) with a nitrile (-C≡N) group. The presence of the oxygen atom in the ring significantly alters the electronic environment, making the C2 position susceptible to functionalization while demanding strict stereochemical control.

Cahn-Ingold-Prelog (CIP) Priority Assignment

To establish the (S) configuration at the C2 chiral center, we apply the CIP rules to the four substituents:

  • -O- (Ring Oxygen): Highest atomic number (O = 8), Priority 1.

  • -C≡N (Cyano Group): The carbon is treated as being bonded to three nitrogen atoms, Priority 2.

  • -CH2- (Ring Carbon C3): Bonded to one carbon and two hydrogens, Priority 3.

  • -H (Hydrogen): Lowest atomic number (H = 1), Priority 4.

For the (S)-enantiomer, with the lowest priority group (Hydrogen) pointing away from the viewer, the sequence from Priority 1 → 2 → 3 traces a counterclockwise direction.

CIP_Rules C2 Chiral Center (C2) O Priority 1: -O- (Ring) C2->O Highest Atomic No. (O) CN Priority 2: -C≡N C2->CN C bonded to N (x3) C3 Priority 3: -CH2- (Ring) C2->C3 C bonded to C, H, H H Priority 4: -H C2->H Lowest Atomic No. (H)

CIP Priority Logic for (S)-Tetrahydrofuran-2-carbonitrile.

Experimental Methodology: Dehydration Synthesis

A highly reliable method for synthesizing (S)-tetrahydrofuran-2-carbonitrile is the dehydration of (S)-tetrahydrofuran-2-carboxamide. This route is preferred because it avoids the harsh basic conditions that typically lead to racemization at the alpha-chiral center, thereby preserving the enantiomeric excess (ee) 3[3].

Causality in Experimental Design

We utilize Phosphorus Oxychloride (POCl3) as the dehydrating agent. POCl3 activates the amide carbonyl oxygen, forming a Vilsmeier-type intermediate that undergoes elimination to yield the nitrile. Pyridine is used as a non-nucleophilic base to neutralize the HCl byproduct, preventing acid-catalyzed ring opening of the THF moiety.

Step-by-Step Protocol
  • Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 10.0 mmol of (S)-tetrahydrofuran-2-carboxamide in 50 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 25.0 mmol of anhydrous pyridine to the solution and cool the mixture to 0 °C using an ice-water bath.

  • Activation: Dropwise, add 12.0 mmol of POCl3 over 15 minutes. Crucial Step: The slow addition controls the exothermic Vilsmeier intermediate formation, preventing localized heating that could induce racemization.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20 °C) for 4 hours. Monitor the complete consumption of the amide via TLC (Ethyl Acetate/Hexane 1:1).

  • Quenching & Workup: Carefully quench the reaction by pouring it over 50 g of crushed ice. Separate the organic layer and extract the aqueous layer with DCM (2 × 20 mL).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO3 (30 mL) to remove residual acid, followed by brine (30 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous MgSO4, filter, and concentrate in vacuo at 30 °C to yield the crude product.

  • Purification: Purify via flash column chromatography (petroleum ether/Et2O 4:1) to isolate (S)-tetrahydrofuran-2-carbonitrile as a colorless oil.

Synthesis_Workflow A Precursor: (S)-Tetrahydrofuran-2-carboxamide C Activation (0°C to RT): Vilsmeier-type Intermediate A->C B Reagents: POCl3 + Pyridine in DCM B->C D Quench & Extraction: Ice quench, DCM extraction C->D E Purification: Flash Chromatography D->E F Final Product: (S)-Tetrahydrofuran-2-carbonitrile E->F

Synthetic Workflow for the Dehydration of (S)-Tetrahydrofuran-2-carboxamide.

Analytical Validation & Self-Validating Systems

To ensure the trustworthiness of the synthesis, the protocol must be treated as a self-validating system where the output is rigorously verified against expected stereochemical and structural benchmarks.

Enantiomeric Excess (ee) Determination

The optical purity must be confirmed via Chiral High-Performance Liquid Chromatography (HPLC). Using a Chiralcel OD-H column (0.46 × 25 cm) with a mobile phase of heptane/isopropanol, the (S) and (R) enantiomers exhibit distinct retention times. The presence of a single peak corresponding to the (S)-enantiomer (typically >98% ee) validates that the dehydration conditions successfully prevented racemization.

NMR Spectroscopy

Structural integrity is confirmed via ^1H and ^13C NMR (500 MHz, CDCl3). The characteristic shift for the alpha-proton (C2-H) appears as a doublet of doublets around δ = 4.71 ppm (J=7.1, 4.6 Hz), reflecting its coupling with the adjacent diastereotopic protons at C3. The nitrile carbon (-C≡N) is distinctly visible in the ^13C NMR spectrum at approximately δ = 119.5 ppm, while the oxygen-bearing C2 carbon appears at δ = 69.2 ppm 3[3].

Applications in Drug Development

In medicinal chemistry, the (S)-tetrahydrofuran-2-carbonitrile motif is a privileged scaffold. The cyano group serves as a versatile linchpin; it can be reduced to a primary amine, hydrolyzed to a carboxylic acid, or reacted with azides to form tetrazoles (bioisosteres of carboxylic acids). This makes the compound an invaluable precursor for synthesizing nucleoside analogs, enzyme inhibitors, and receptor antagonists where the spatial orientation of the tetrahydrofuran ring is critical for target binding affinity.

References

  • Guidechem. "(s)-tetrahydrofuran-2-carbonitrile 539820-24-1 wiki - Es".
  • PubChem - NIH. "(R)-Tetrahydrofuran-2-carbonitrile | C5H7NO | CID 7204860".
  • ChemicalBook. "(S)-TETRAHYDROFURAN-2-CARBONITRILE synthesis".

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Exploratory

Introduction: The Significance of Stereochemistry in Pharmaceutical Design

An In-depth Technical Guide to (S)-Tetrahydrofuran-2-carbonitrile: A Key Chiral Building Block in Modern Drug Discovery In the intricate world of pharmaceutical sciences, the three-dimensional arrangement of atoms within...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (S)-Tetrahydrofuran-2-carbonitrile: A Key Chiral Building Block in Modern Drug Discovery

In the intricate world of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug development. (S)-Tetrahydrofuran-2-carbonitrile, a prominent chiral building block, has emerged as a valuable intermediate in the stereoselective synthesis of a variety of bioactive molecules.[1][2][3][4] Its rigid tetrahydrofuran scaffold, coupled with the versatile reactivity of the nitrile group, provides a robust platform for constructing complex molecular architectures with precise stereochemical control.[1] This guide offers a comprehensive overview of the synthesis, properties, and applications of (S)-Tetrahydrofuran-2-carbonitrile for researchers, scientists, and professionals in drug development.

The tetrahydrofuran moiety is a common structural motif in numerous natural products and pharmaceuticals.[5] Its inclusion in a drug candidate can influence key properties such as solubility, metabolic stability, and receptor binding affinity.[6] The (S)-configuration at the 2-position of the tetrahydrofuran ring in (S)-Tetrahydrofuran-2-carbonitrile offers a specific stereochemical starting point for the synthesis of targeted therapeutics, including antibiotics and antiviral agents.[7][8]

Physicochemical Properties

While specific data for the (S)-enantiomer is not always reported separately, its physical properties are identical to its (R)-enantiomer in a non-chiral environment.

PropertyValue
Molecular Formula C5H7NO[9]
Molecular Weight 97.12 g/mol [9][10][11]
Appearance Colorless oil[9]
Boiling Point Not explicitly stated, but its precursor, tetrahydrofuran-2-carboxylic acid, has a boiling point of 128-129 °C at 13 mmHg.[7]
Density Not explicitly stated for the nitrile, but the corresponding carboxylic acid has a density of 1.209 g/mL at 25°C.[7]
Solubility Expected to be soluble in common organic solvents.

Spectroscopic Characterization

The structural elucidation of (S)-Tetrahydrofuran-2-carbonitrile relies on standard spectroscopic techniques. The following data, reported for the (R)-enantiomer, is representative of the (S)-enantiomer as well.[9]

¹H NMR (500 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity and Coupling Constant (J, Hz)
4.71dd, J = 7.1, 4.6
3.92-4.02m
2.21-2.31m
2.09-2.19m
1.97-2.05m

| ¹³C NMR (500 MHz, CDCl₃) | | | :--- | | Chemical Shift (δ, ppm) | | 119.5 | | 69.2 | | 66.4 | | 31.8 | | 25.0 |

Stereoselective Synthesis: Crafting the Chiral Core

The synthesis of enantiomerically pure (S)-Tetrahydrofuran-2-carbonitrile is crucial for its application as a chiral building block. Several strategies have been developed to achieve this, primarily involving the resolution of racemic mixtures or asymmetric synthesis from prochiral starting materials.

One common approach involves the resolution of racemic tetrahydrofuran-2-carboxylic acid.[12] This method utilizes a chiral resolving agent, such as (+)-ephedrine, to form diastereomeric salts that can be separated by fractional crystallization.[12] Once the desired (S)-tetrahydrofuran-2-carboxylic acid is isolated, it can be converted to the corresponding nitrile.

Another synthetic route involves the stereoselective cyclization of an appropriate precursor. For instance, a method has been reported for the synthesis of the (R)-enantiomer from a chiral precursor using silver perchlorate to facilitate the cyclization and formation of the tetrahydrofuran ring.[9] A similar strategy could be envisioned for the synthesis of the (S)-enantiomer starting from the corresponding chiral precursor.

Representative Synthetic Protocol: From (S)-Tetrahydrofuran-2-carboxamide

A plausible and direct method for the synthesis of (S)-Tetrahydrofuran-2-carbonitrile is the dehydration of the corresponding primary amide, (S)-Tetrahydrofuran-2-carboxamide. This transformation is a standard procedure in organic synthesis.

Step-by-step Methodology:

  • Reaction Setup: To a solution of (S)-Tetrahydrofuran-2-carboxamide (1.0 eq) in an appropriate solvent such as dichloromethane or tetrahydrofuran, add a dehydrating agent like trifluoroacetic anhydride (1.5 eq) or phosphorus oxychloride (1.2 eq) at 0 °C under an inert atmosphere.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure (S)-Tetrahydrofuran-2-carbonitrile.

G cluster_0 Synthesis of (S)-Tetrahydrofuran-2-carbonitrile start (S)-Tetrahydrofuran-2-carboxamide product (S)-Tetrahydrofuran-2-carbonitrile start->product Dehydration reagent Dehydrating Agent (e.g., TFAA, POCl₃) reagent->product G cluster_1 Role in Pharmaceutical Synthesis start_mol (S)-Tetrahydrofuran-2-carbonitrile intermediate Key Chiral Intermediate start_mol->intermediate Functional Group Transformation drug_class1 Antibiotics (e.g., Furopenem precursor) intermediate->drug_class1 drug_class2 Antivirals (e.g., Xofluza precursor) intermediate->drug_class2 drug_class3 Other Bioactive Molecules intermediate->drug_class3

Caption: Application of (S)-Tetrahydrofuran-2-carbonitrile in drug synthesis.

Safety and Handling

Based on the data available for the (R)-enantiomer, (S)-Tetrahydrofuran-2-carbonitrile should be handled with care. It is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. [10]It can also cause skin and serious eye irritation, as well as respiratory irritation. [10]Appropriate personal protective equipment, including gloves, eye protection, and a respirator, should be used when handling this compound.

Conclusion and Future Perspectives

(S)-Tetrahydrofuran-2-carbonitrile is a valuable and versatile chiral building block in the arsenal of the medicinal chemist. Its stereodefined structure and the synthetic flexibility offered by the nitrile group make it an attractive starting material for the synthesis of a wide range of enantiomerically pure pharmaceuticals. As the demand for stereochemically defined drugs continues to grow, the importance of chiral intermediates like (S)-Tetrahydrofuran-2-carbonitrile is set to increase. Future research will likely focus on the development of even more efficient and sustainable synthetic routes to this and related chiral tetrahydrofuran derivatives, further expanding their application in the discovery and development of novel therapeutics.

References

  • Hertzberg, R., Widyan, K., Heid, B., & Moberg, C. (2012). Tetrahedron, 68(37), 7680-7684.
  • Pernet, A. G. (1983). Syntheses of optically active 2-tetrahydrofuran derivatives. Canadian Journal of Chemistry, 61(6), 1333-1339.
  • PubChem. (R)-Tetrahydrofuran-2-carbonitrile.
  • Sigma-Aldrich. (R)-Tetrahydrofuran-2-carbonitrile.
  • MilliporeSigma. (R)-Tetrahydrofuran-2-carbonitrile.
  • BenchChem. (S)-1-(Tetrahydrofuran-2-yl)ethanone: A Chiral Building Block in Pharmaceutical Synthesis.
  • Organic Chemistry Portal. Synthesis of tetrahydrofurans.
  • Ghosh, A. K., et al. (2010). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of Medicinal Chemistry, 53(5), 2145-2155.
  • Kanger, T., et al. (2009).
  • ChemBK. tetrahydrofuran-2-carboxylic acid.
  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Chemical Reviews, 107(2), 584-607.
  • Chemsrc. TETRAHYDROFURAN-2-CARBONITRILE | CAS#:14631-43-7.
  • BenchChem. Technical Support Center: Stereoselective Synthesis of Tetrahydrofurans.
  • Chem-Impex. Tetrahydrofuran-2-carboxylic acid.
  • Li, G., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 406-424.
  • Google Patents. (1981). US4261901A - Synthesis of tetrahydrofuran.
  • Oishi, T. (2000). Application of chiral building blocks to the synthesis of drugs. Journal of Synthetic Organic Chemistry, Japan, 58(11), 1033-1042.
  • Wikipedia. Tetrahydrofuran.
  • ChemicalBook. (2022). Chemical Reactivity of Tetrahydrofuran.
  • NIST. Tetrahydrofuran. NIST WebBook.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • LookChem. (2025). Tetrahydrofuran (THF)
  • BenchChem. Spectroscopic analysis for the structural elucidation of 2-(Tetrahydrofuran-2-yl)acetic acid isomers.
  • Tokyo Chemical Industry Co., Ltd. Multi-functional Chiral Building Blocks.
  • ChemicalBook. (2022).
  • Li, G., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 406-424.
  • SpectraBase. Tetrahydrofuran.
  • Royal Society of Chemistry. (2025). 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. Analytical Methods.
  • Al-Warhi, T., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(4), 861-872.

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Foundational

(S)-Tetrahydrofuran-2-carbonitrile: Comprehensive Physicochemical Profiling, Synthesis, and Applications in Advanced Asymmetric Catalysis

Executive Summary (S)-Tetrahydrofuran-2-carbonitrile is a highly versatile chiral building block and analytical reagent utilized extensively in organic synthesis, pharmaceutical development, and advanced analytical chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-Tetrahydrofuran-2-carbonitrile is a highly versatile chiral building block and analytical reagent utilized extensively in organic synthesis, pharmaceutical development, and advanced analytical chemistry. With a molecular formula of C₅H₇NO and a molecular weight of 97.12 g/mol [1][2], this compound features a saturated furan ring substituted with a nitrile group at the chiral C2 position.

In drug development and catalysis, its rigid stereocenter provides critical facial selectivity when incorporated into complex molecular architectures, such as chiral N,N'-dioxide ligands[3]. Furthermore, its unique dipole moment and hydrogen-bond accepting capabilities make it an exceptional chiral selector in gas-phase analytical techniques like Ion Mobility Spectrometry (IMS)[4]. This whitepaper provides a rigorous technical breakdown of its physicochemical properties, synthetic methodologies, and field-proven experimental protocols.

Physicochemical and Structural Profiling

A critical challenge in the procurement and application of tetrahydrofuran-2-carbonitrile is the frequent misattribution of Chemical Abstracts Service (CAS) registry numbers in commercial databases. While the (R)-enantiomer is strictly registered under CAS 164472-78-0, the (S)-enantiomer is accurately designated under CAS 539820-24-1 [2][5].

The following table summarizes the validated computational and experimental physicochemical data for the (S)-enantiomer[2]:

PropertyValueCausality / Significance in Research
IUPAC Name (2S)-tetrahydrofuran-2-carbonitrileDefines the absolute stereochemistry at the C2 position.
Molecular Formula C₅H₇NOCore atomic composition[1].
Molecular Weight 97.12 g/mol Essential for stoichiometric calculations in synthesis[1].
Exact Mass 97.05276 DaCritical for high-resolution mass spectrometry (HRMS) identification[2].
CAS Registry Number 539820-24-1Unique identifier for the (S)-enantiomer (Note: 164472-78-0 is the (R)-isomer)[2].
Topological Polar Surface Area 33.0 ŲIndicates moderate polarity, allowing solubility in both organic and aqueous-organic mixtures[2].
Hydrogen Bond Acceptors 2The ether oxygen and nitrile nitrogen serve as interaction sites for chiral recognition[2].
Rotatable Bonds 0The rigid ring structure minimizes entropic penalties during target binding or catalyst complexation[2].
XLogP3-AA 0.4Suggests a slight lipophilic character, favorable for chromatography and extraction[2].

Mechanistic Applications in Research

Asymmetric Catalysis: Chiral N,N'-Dioxide Ligands

(S)-Tetrahydrofuran-2-carbonitrile is a crucial precursor in the synthesis of axially and centrally chiral bis(tetrahydroisoquinoline) N,N'-dioxides. These catalysts are synthesized via the transition-metal-catalyzed cyclotrimerization of tetraynes with the chiral nitrile, followed by oxidation[3].

Mechanism of Action: When utilized as an organocatalyst in the asymmetric allylation of aldehydes, the oxygen atoms of the N,N'-dioxide coordinate with the organosilicon reagent (e.g., allyltrichlorosilane). The rigid (S)-tetrahydrofuran rings create a highly specific steric environment that dictates the trajectory of the incoming aldehyde, ensuring high enantiomeric excess (ee) in the resulting secondary alcohols[3][6].

Chiral Selector in Ion Mobility Spectrometry (IMS)

In analytical chemistry, separating enantiomers without a chiral stationary phase is notoriously difficult. (S)-Tetrahydrofuran-2-carbonitrile is deployed as a volatile chiral selector infused directly into the drift gas of an Ion Mobility Spectrometer[4].

Mechanism of Action: As racemic analyte ions (e.g., protonated amino acids) travel through the drift tube, they continuously collide with the (S)-tetrahydrofuran-2-carbonitrile gas. These collisions form transient, non-covalent diastereomeric complexes. Because the (S)-analyte/(S)-selector and (R)-analyte/(S)-selector complexes possess different spatial conformations, they exhibit distinct collision cross-sections (CCS). This difference in aerodynamic drag results in differing drift times, effectively resolving the enantiomers in the gas phase[4].

Visualizing Workflows and Mechanisms

Synthesis and Catalytic Application Workflow

CatalysisWorkflow A (S)-Tetrahydrofuran- 2-carbonitrile (Precursor) B Cyclotrimerization (with Tetrayne & Co) A->B C Bipyridine Intermediate B->C Ring Formation D Oxidation (m-CPBA) C->D E Chiral N,N'-Dioxide Catalyst D->E Diastereomer Separation F Asymmetric Allylation (High ee%) E->F Stereocontrol

Fig 1: Synthetic pipeline from (S)-Tetrahydrofuran-2-carbonitrile to advanced asymmetric catalysts.

IMS Chiral Separation Mechanism

IMSMechanism Racemic Racemic Analyte Ions (ESI Generated) DriftTube IMS Drift Tube (Electric Field Applied) Racemic->DriftTube Complex Transient Diastereomeric Complexes Formed DriftTube->Complex Selector (S)-Tetrahydrofuran- 2-carbonitrile Gas Selector->DriftTube Infused into Buffer Gas Resolution Enantiomeric Resolution (Distinct Drift Times) Complex->Resolution Separation by Collision Cross Section (CCS)

Fig 2: Gas-phase enantiomeric resolution using (S)-Tetrahydrofuran-2-carbonitrile as an IMS chiral selector.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Chiral N,N'-Dioxide Catalysts

This protocol outlines the self-validating synthesis of chiral bipyridine N,N'-dioxides using the title compound[3][6].

  • Reagent Preparation: Dry all glassware and purge the reaction vessel with inert argon gas. Prepare a solution of the target tetrayne (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Cyclotrimerization: Add an excess of (S)-tetrahydrofuran-2-carbonitrile (approx. 10-15 equiv) to the tetrayne solution. Introduce the transition metal catalyst, such as CpCo(CO)₂ (5-10 mol%).

  • Reaction Execution: Heat the mixture under reflux or irradiate with a halogen lamp (depending on the specific tetrayne reactivity) until the starting material is fully consumed, as monitored by TLC.

  • Intermediate Isolation: Remove the solvent and excess nitrile in vacuo. Purify the crude bipyridine intermediate via flash column chromatography on silica gel using an ethyl acetate/hexane gradient.

  • Oxidation: Dissolve the purified bipyridine in dry CH₂Cl₂ and cool to 0 °C. Slowly add m-chloroperoxybenzoic acid (m-CPBA, 2.5 equiv). Stir the mixture, allowing it to warm to room temperature over 12 hours.

  • Diastereomer Separation: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, dry over MgSO₄, and concentrate. Separate the resulting diastereomers using a chiral stationary phase HPLC column (e.g., Chiralpak OP(+)) to yield the pure chiral N,N'-dioxide catalyst[3][6].

Protocol B: Enantiomeric Separation via Drift Tube IMS

This methodology utilizes the compound as a volatile chiral selector for gas-phase analysis[4].

  • Sample Preparation: Prepare a 10 µM solution of the racemic analyte (e.g., an α-amino acid) in a 50:50 mixture of HPLC-grade methanol and water containing 0.1% acetic acid to facilitate protonation.

  • Selector Infusion: Introduce (S)-tetrahydrofuran-2-carbonitrile into the nitrogen buffer gas of the drift tube ion mobility spectrometer. Maintain the selector concentration at a optimized vapor pressure (typically achieved by bubbling a fraction of the drift gas through the liquid selector).

  • Ionization: Inject the analyte solution into the Electrospray Ionization (ESI) source. Apply a capillary voltage of 4.0–4.5 kV to generate protonated molecular ions [M+H]⁺.

  • Drift Tube Parameters: Maintain the drift tube at a constant temperature (e.g., 50–100 °C) to balance complex formation (which favors lower temperatures) and signal intensity. Apply a uniform electric field (e.g., 300 V/cm).

  • Data Acquisition: Record the arrival time distribution (ATD). The formation of diastereomeric complexes with the (S)-tetrahydrofuran-2-carbonitrile will induce a split in the ATD peak, representing the separated (R)- and (S)-enantiomers based on their differing collision cross-sections[4].

References

  • MDPI. "Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review". Available at:[Link]

  • ChemRxiv. "On the Separation of Enantiomers by Drift Tube Ion Mobility Spectrometry". Available at: [Link]

  • Wiley-VCH. "Supporting Information: Asymmetric Catalysis". Available at:[Link]

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Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of (S)-Tetrahydrofuran-2-carbonitrile in Advanced Organic Synthesis and Analytical Chemistry

(S)-Tetrahydrofuran-2-carbonitrile (CAS: 164472-78-0) is a highly versatile, chiral heterocyclic building block. Characterized by its stable tetrahydrofuran (THF) ring and an electrophilic nitrile group at the stereogeni...

Author: BenchChem Technical Support Team. Date: March 2026

(S)-Tetrahydrofuran-2-carbonitrile (CAS: 164472-78-0) is a highly versatile, chiral heterocyclic building block. Characterized by its stable tetrahydrofuran (THF) ring and an electrophilic nitrile group at the stereogenic C2 position, it serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs)—most notably third-generation cephalosporins (e.g., Cefovecin) and C-nucleoside antiviral analogs (e.g., Remdesivir precursors).

This technical guide explores the mechanistic rationale, validated protocols, and analytical applications of (S)-Tetrahydrofuran-2-carbonitrile, providing researchers with actionable, self-validating workflows.

Mechanistic Rationale: The Role of the C2-Nitrile

The strategic value of (S)-Tetrahydrofuran-2-carbonitrile lies in the dual nature of the cyano group:

  • Controlled Electrophilicity: Unlike esters or acid chlorides, which are prone to over-addition by organometallic reagents to form tertiary alcohols, the nitrile group undergoes a single nucleophilic addition to form a stable metallo-imine intermediate. This allows for the precise synthesis of chiral ketones upon hydrolysis[1].

  • Stereochemical Integrity: The rigid THF ring combined with the linear geometry of the sp-hybridized nitrile minimizes steric clash during nucleophilic attack, ensuring that the stereocenter at C2 is preserved (typically >95% ee) during transformations.

  • Anomeric Stabilization: In the context of C-nucleosides, the strongly electron-withdrawing cyano group stabilizes the anomeric center, preventing unwanted epimerization and facilitating downstream functionalization[2].

Application Workflow: Asymmetric Synthesis of (S)-1-(tetrahydrofuran-2-yl)ethanone

The most prominent industrial application of (S)-Tetrahydrofuran-2-carbonitrile is its conversion to (S)-1-(tetrahydrofuran-2-yl)ethanone via a Grignard addition. This ethanone is a direct precursor in the synthesis of Cefovecin, a veterinary antibiotic[1].

Causality Behind Experimental Choices
  • Temperature Control (-78 °C): The reaction must be strictly maintained at -78 °C. Higher temperatures risk the deprotonation of the α-proton (leading to racemization) or the premature collapse of the metallo-imine intermediate, which could trigger secondary additions.

  • Reagent Selection (MeMgCl over MeLi): Methylmagnesium chloride is preferred over methyllithium because the resulting magnesium-imine complex is significantly more stable and less basic, suppressing unwanted enolization of the product upon formation.

Grignard A (S)-Tetrahydrofuran-2-carbonitrile (Starting Material) B MeMgCl (1.1-1.5 eq) THF, -78 °C A->B Nucleophilic Addition C Metallo-Imine Intermediate (Kinetically Stable) B->C D Sat. NH4Cl Quench Warm to RT C->D Acidic Hydrolysis E (S)-1-(tetrahydrofuran-2-yl)ethanone (Target Ketone) D->E

Diagram 1: Workflow of the Grignard addition to (S)-Tetrahydrofuran-2-carbonitrile.

Step-by-Step Protocol: Grignard Addition

Self-Validating System: This protocol includes built-in spectroscopic and thermal checkpoints to guarantee success.

  • Preparation: Dissolve 1.0 equivalent of (S)-Tetrahydrofuran-2-carbonitrile in anhydrous THF (0.2 M concentration) under a strict Argon atmosphere.

  • Cooling: Submerge the reaction vessel in a dry ice/acetone bath. Validation Check: Ensure the internal thermocouple reads ≤ -75 °C before proceeding.

  • Addition: Add 1.2 equivalents of Methylmagnesium chloride (MeMgCl, 3.0 M in THF) dropwise over 30 minutes. Validation Check: The internal temperature must not spike above -70 °C during the addition.

  • Incubation: Stir the mixture at -78 °C for 2 to 4 hours. Validation Check: Monitor via IR spectroscopy; the disappearance of the sharp nitrile stretch at ~2240 cm⁻¹ indicates complete conversion to the metallo-imine.

  • Quenching: Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution while still at -78 °C[1]. This mild acid hydrolyzes the imine to the ketone without causing ring-opening.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Advanced Application: C-Nucleoside Cyanation (Remdesivir Analogs)

In the synthesis of broad-spectrum antivirals, substituted derivatives of tetrahydrofuran-2-carbonitrile are synthesized to lock the anomeric configuration. The cyanation of lactone precursors using Trimethylsilyl cyanide (TMSCN) and a Lewis acid (e.g., TfOH or TMSOTf) generates a mixture of α/β anomers, which are subsequently reduced to yield the pure β-C-nucleoside[2].

The cyano group acts as an essential stereodirecting and stabilizing moiety, preventing the collapse of the delicate ribofuranose architecture during multi-step phosphoramidation sequences.

Analytical Application: Ion Mobility Spectrometry (IMS)

Beyond synthesis, (S)-Tetrahydrofuran-2-carbonitrile exhibits unique utility as a polar buffer gas modifier in Ion Mobility Spectrometry (IMS).

When introduced into the IMS buffer gas, the highly polar nitrile group induces selective ion-molecule clustering with target analytes. Because the cross-sectional area of the analyte increases upon clustering, its drift time is altered. Research demonstrates that introducing tetrahydrofuran-2-carbonitrile can reduce the mobility of small diamines (like ethanolamine) by up to 61%, enabling the baseline separation of previously overlapping isobaric ions[3].

IMS N1 Overlapping Analyte Ions (e.g., Isoleucine / Lysine) N3 Selective Ion-Modifier Clustering (Differential Cross-Section) N1->N3 Gas-Phase Collision N2 Buffer Gas + THF-2-carbonitrile (Polar Modifier) N2->N3 N4 Baseline IMS Separation (Reduced Mobility) N3->N4

Diagram 2: Mechanism of IMS resolution enhancement using THF-2-carbonitrile clustering.

Quantitative Data Summary

The following table summarizes the key reaction metrics and analytical shifts associated with (S)-Tetrahydrofuran-2-carbonitrile transformations.

Process / TransformationReagents & ConditionsYield (%)Enantiomeric Excess (ee %)Key Application
Precursor Cyclization AgClO₄, CH₂Cl₂, 20 °C, 1 h57%98%Synthesis of the chiral synthon itself[4]
Grignard Addition MeMgCl, THF, -78 °C, 2-4 h>85%>95%Synthesis of Cefovecin intermediates[1]
IMS Mobility Shift THFCN as buffer gas modifierN/AN/AUp to 61% mobility reduction for small amines[3]

References

  • National Institutes of Health (NIH) / PubMed Central - Buffer Gas Modifiers Effect Resolution in Ion Mobility Spectrometry through Selective Ion-Molecule Clustering Reactions. PMC. Available at:[Link]

  • American Chemical Society (ACS) Publications - Multistep Synthesis of Analogues of Remdesivir: Incorporating Heterocycles at the C-1′ Position. The Journal of Organic Chemistry. Available at:[Link]

Sources

Application

Advanced Application Note: (S)-Tetrahydrofuran-2-carbonitrile in Chiral Synthesis and Drug Development

Introduction & Mechanistic Overview (S)-Tetrahydrofuran-2-carbonitrile (THFCN) is a highly versatile chiral building block utilized extensively in organic synthesis, pharmaceutical development, and asymmetric catalysis....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

(S)-Tetrahydrofuran-2-carbonitrile (THFCN) is a highly versatile chiral building block utilized extensively in organic synthesis, pharmaceutical development, and asymmetric catalysis. Featuring a stereogenic center at the C2 position of the tetrahydrofuran ring, this compound serves as a critical synthetic hub. Its cyano group acts as a robust electrophile for nucleophilic additions, while the cyclic ether provides both hydrogen-bond accepting capabilities and steric direction for downstream asymmetric transformations.

Recent advancements in antiviral drug development have highlighted the importance of substituted tetrahydrofuran-2-carbonitrile derivatives, particularly in the synthesis of C-nucleoside analogs like GS-441524, the active metabolite of Remdesivir[1]. Furthermore, in the realm of asymmetric catalysis, (S)-THFCN is a foundational precursor for synthesizing planar and axially chiral heteroaromatic N,N'-dioxides, which serve as highly selective Lewis base catalysts[2].

Physicochemical Properties

To ensure reproducibility in synthetic workflows, the physical and kinetic parameters of the starting materials must be strictly controlled. Table 1 summarizes the critical quantitative data for (S)-THFCN and its immediate carboxamide precursor.

Table 1: Quantitative Physicochemical Data of (S)-Tetrahydrofuran-2-carbonitrile and Precursor

Parameter(S)-Tetrahydrofuran-2-carboxamide (Precursor)(S)-Tetrahydrofuran-2-carbonitrile (Target/Intermediate)
CAS Number 498573-81-2164472-78-0 / 539820-24-1
Molecular Weight 115.13 g/mol 97.12 g/mol
Physical State Solid (Melting Point: 82–86 °C)Colorless to pale yellow liquid
Optical Activity [α]20/D −75° (c = 1, H₂O)[α]20/D −34.2° (c = 1.0, CHCl₃)
Electrophilicity Low (Requires activation)High (sp-hybridized carbon)
Purity Standard ≥97% (Enantiomeric ratio ≥99:1)≥98% (GC, sum of enantiomers)

Synthetic Workflows and Logical Relationships

The utility of (S)-THFCN stems from its ability to undergo diverse transformations without racemization of the sensitive C2 stereocenter. The diagram below illustrates the divergent synthetic pathways branching from this chiral hub.

Workflow Amide (S)-THF-2-carboxamide Precursor Nitrile (S)-THF-2-carbonitrile Chiral Hub Amide->Nitrile SOCl2 / DMF Dehydration Ketone Chiral Ketones (Grignard Addition) Nitrile->Ketone MeMgBr Nucleophilic Addition Nucleoside C-Nucleoside Analogs (e.g., GS-441524) Nitrile->Nucleoside Glycosylation / Functionalization Catalyst Chiral N-Oxides (Cyclotrimerization) Nitrile->Catalyst Tetrayne + m-CPBA Cycloaddition & Oxidation

Synthetic pathways branching from (S)-Tetrahydrofuran-2-carbonitrile.

Key Applications and Mechanistic Causality

Synthesis of C-Nucleoside Analogs (Antiviral APIs)

Substituted derivatives of (S)-THFCN are the backbone of broad-spectrum antiviral agents. For instance, the synthesis of GS-441524 (a precursor to Remdesivir) relies heavily on the cyano group to establish the C-nucleoside linkage[1].

  • Causality behind experimental choices: During the Grignard addition to the cyano group of complex THF-carbonitriles, the active amino groups on the nucleobase must be protected. Standard N-Si bonds (e.g., TMS) are unstable and partially degrade during the Grignard reaction, consuming the reagent and generating side products[1]. Therefore, N,N-dimethylformimidamide (DMF-DMA) is utilized as a robust protecting group. Furthermore, replacing traditional PhMgCl with Methylmagnesium bromide (MeMgBr) reduces steric hindrance, significantly improving the yield of the target intermediate on a scalable level[3].

Development of Chiral Heteroaromatic N-Oxide Catalysts

(S)-THFCN is a crucial building block for synthesizing chiral bipyridine N,N'-dioxides. These molecules act as Lewis base catalysts for the asymmetric allylation of aldehydes (Sakurai–Hosomi–Denmark-type reactions)[2].

  • Causality behind experimental choices: The synthesis involves the cyclotrimerization of tetraynes with (S)-THFCN, followed by oxidation with m-CPBA. The stereocenter of the THF ring induces axial chirality during the formation of the bipyridine core. The N-oxide moieties activate the C-Si bond in halosilane reagents, creating a highly organized, rigid transition state that dictates the facial attack on the aldehyde, yielding homoallylic alcohols with high enantiomeric excess (up to 96% ee)[4].

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step mechanistically before proceeding.

Protocol A: Preparation of (S)-Tetrahydrofuran-2-carbonitrile via Dehydration

Objective: Convert (S)-Tetrahydrofuran-2-carboxamide to (S)-THFCN[5] without racemizing the α-stereocenter. Mechanism: Thionyl chloride (SOCl₂) activates the amide carbonyl. DMF acts as a catalyst by forming the highly electrophilic Vilsmeier-Haack intermediate, which accelerates the elimination of water.

  • Setup: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 50 mmol of (S)-Tetrahydrofuran-2-carboxamide in 100 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 0.5 mL of anhydrous N,N-dimethylformamide (DMF). Cool the mixture to 0 °C using an ice bath.

  • Activation: Dropwise, add 60 mmol (1.2 equiv) of thionyl chloride (SOCl₂) over 30 minutes.

    • Causality: Slow addition prevents exothermic spikes that could lead to ring-opening or racemization of the C2 stereocenter.

  • Reaction: Remove the ice bath and reflux the mixture at 40 °C for 4 hours.

  • Self-Validation Checkpoint 1 (TLC & IR): Take a 0.1 mL aliquot, quench with saturated NaHCO₃, and extract with DCM.

    • TLC Validation: Confirm the disappearance of the amide spot (lower Rf) and the appearance of the nitrile spot (higher Rf) using 1:1 Hexane/Ethyl Acetate.

    • IR Validation: Confirm the disappearance of the broad N-H/C=O stretches (3200, 1650 cm⁻¹) and the appearance of a sharp C≡N stretch at ~2250 cm⁻¹.

  • Workup: Quench the bulk reaction by slowly pouring it into 100 mL of ice-cold saturated NaHCO₃. Extract the aqueous layer with DCM (3 × 50 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via vacuum distillation to yield (S)-THFCN as a clear liquid.

Protocol B: Grignard Addition to (S)-Tetrahydrofuran-2-carbonitrile

Objective: Synthesize (S)-1-(tetrahydrofuran-2-yl)ethan-1-one via nucleophilic addition to the cyano group[5].

  • Setup: In a flame-dried Schlenk flask under argon, dissolve 20 mmol of (S)-THFCN in 40 mL of anhydrous THF. Cool to -78 °C using a dry ice/acetone bath.

  • Nucleophilic Attack: Slowly add 24 mmol (1.2 equiv) of Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether) via a syringe pump over 45 minutes.

    • Causality: The low temperature (-78 °C) controls the reactivity of the Grignard reagent, preventing over-addition or proton abstraction from the α-position, which would cause racemization.

  • Imine Formation: Stir the reaction at -78 °C for 1 hour, then gradually warm to 0 °C over 2 hours.

  • Self-Validation Checkpoint 2 (Aliquot Quench): Withdraw a 0.2 mL aliquot, quench with 1M HCl, extract with diethyl ether, and analyze via GC-MS.

    • Validation: The mass spectrum should show the molecular ion peak corresponding to the target ketone (MW: 114.14 g/mol ), confirming successful imine hydrolysis.

  • Hydrolysis & Workup: Carefully quench the main reaction mixture with 50 mL of saturated aqueous NH₄Cl at 0 °C. Adjust the pH to 3 using 1M HCl to fully hydrolyze the intermediate imine salt to the ketone.

  • Extraction: Extract with diethyl ether (3 × 40 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel flash chromatography (Hexane/EtOAc gradient) to isolate the pure chiral ketone.

References
  • (s)-(-)-tetrahydrofuran-2-carboxylic acid amide - Chongqing Chemdad Co., Ltd. Chemdad. Available at: [Link]

  • Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. ResearchGate. Available at: [Link]

  • Heteroaromatic N-Oxides in Asymmetric Catalysis | Encyclopedia MDPI. Encyclopedia MDPI. Available at:[Link]

  • Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review - MDPI. MDPI. Available at: [Link]

Sources

Method

Synthetic Transformations of the Nitrile Moiety in (S)-Tetrahydrofuran-2-carbonitrile: Protocols and Mechanistic Insights

An Application Guide: Introduction (S)-Tetrahydrofuran-2-carbonitrile is a valuable chiral building block in modern organic synthesis, particularly in the development of pharmaceuticals and biologically active molecules....

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide:

Introduction

(S)-Tetrahydrofuran-2-carbonitrile is a valuable chiral building block in modern organic synthesis, particularly in the development of pharmaceuticals and biologically active molecules. The tetrahydrofuran (THF) ring is a common motif in natural products, and the stereocenter at the C2 position provides a crucial handle for asymmetric synthesis.[1][2] The nitrile functional group is a versatile synthon, capable of being transformed into a variety of other key functional groups, including carboxylic acids, primary amines, and ketones.[3][4] Its electronic nature, featuring a strongly polarized carbon-nitrogen triple bond, renders the carbon atom highly electrophilic and susceptible to nucleophilic attack.[5]

This guide provides detailed application notes and validated protocols for three fundamental transformations of the nitrile group in (S)-Tetrahydrofuran-2-carbonitrile. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on experimental reproducibility, mechanistic understanding, and the strategic rationale behind procedural choices.

Hydrolysis to (S)-Tetrahydrofuran-2-carboxylic acid

The hydrolysis of nitriles is a fundamental transformation that yields carboxylic acids.[4] This reaction can be performed under acidic or basic conditions, typically proceeding through an intermediate carboxamide.[5][6] The resulting (S)-Tetrahydrofuran-2-carboxylic acid is a key intermediate in the synthesis of various pharmaceuticals, including beta-lactam antibiotics.[7][8][9]

Mechanistic Overview: Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water forms a protonated imidic acid, which then tautomerizes to the more stable amide intermediate. This amide is then further hydrolyzed under the reaction conditions to the corresponding carboxylic acid and an ammonium salt.[6]

Figure 1. Pathway for acid-catalyzed hydrolysis of nitrile.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol outlines the conversion of (S)-Tetrahydrofuran-2-carbonitrile to (S)-Tetrahydrofuran-2-carboxylic acid using aqueous sulfuric acid.

Reagent/ParameterValueMoles (mmol)EquivalentsRationale & Safety Notes
(S)-Tetrahydrofuran-2-carbonitrile5.00 g51.51.0Starting material. Ensure high purity for optimal results.
Sulfuric Acid (98%)10 mL~188~3.65Catalyst and reagent. Highly corrosive; handle with extreme care in a fume hood.
Deionized Water30 mL--Reaction medium.
Reaction Temperature100-110 °C (Reflux)--Elevated temperature is required to drive both hydrolysis steps to completion.
Reaction Time6-12 hours--Monitor by TLC or GC-MS to ensure complete consumption of the starting material and amide intermediate.

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (S)-Tetrahydrofuran-2-carbonitrile (5.00 g, 51.5 mmol).

  • Reagent Addition: In a separate beaker, carefully and slowly add concentrated sulfuric acid (10 mL) to deionized water (30 mL) while cooling in an ice bath. Caution: This is a highly exothermic process.

  • Initiation: Carefully add the cooled aqueous acid solution to the reaction flask.

  • Heating: Heat the mixture to reflux (oil bath temperature of 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is complete when the starting nitrile and the intermediate amide are no longer observed.

  • Work-up (Cooling & Extraction): Once complete, cool the reaction mixture to room temperature and then further in an ice bath. Transfer the cooled solution to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with a saturated sodium chloride (brine) solution (1 x 50 mL) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization to yield high-purity (S)-Tetrahydrofuran-2-carboxylic acid.[8]

Reduction to (S)-Tetrahydrofuran-2-ylmethanamine

The reduction of nitriles to primary amines is a powerful synthetic tool for introducing a basic nitrogen center.[10] Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation.[3][5] The resulting chiral amine, (S)-Tetrahydrofuran-2-ylmethanamine, is a valuable synthon for constructing more complex molecules.

Mechanistic Overview: Reduction with LiAlH₄

The reduction occurs via two successive nucleophilic additions of a hydride ion (H⁻) from LiAlH₄ to the electrophilic nitrile carbon.[5] The first addition breaks one of the π-bonds, forming an intermediate imine anion, which is stabilized by complexation with the aluminum species.[3] A second hydride addition to the imine carbon results in a dianion intermediate. Subsequent aqueous work-up protonates the nitrogen, yielding the primary amine.[3][5]

G S_THF_CN (S)-Tetrahydrofuran-2-carbonitrile Step1_reagents 1. LiAlH4, THF, 0 °C to RT S_THF_CN->Step1_reagents Intermediate1 Imine Anion Complex Step1_reagents->Intermediate1 + H- Step2_reagents 2. H2O / NaOH(aq) Work-up Product (S)-Tetrahydrofuran-2-ylmethanamine Step2_reagents->Product Protonation Intermediate2 Dianion Complex Intermediate1->Intermediate2 + H- Intermediate2->Step2_reagents G S_THF_CN (S)-Tetrahydrofuran-2-carbonitrile Step1_reagents 1. R-MgX, THF S_THF_CN->Step1_reagents Intermediate N-Magnesio Imine Salt Step1_reagents->Intermediate Nucleophilic Addition Step2_reagents 2. H3O+ Work-up Product (S)-1-(Tetrahydrofuran-2-yl)alkan-1-one Step2_reagents->Product Hydrolysis Intermediate->Step2_reagents

Figure 3. Grignard reaction with a nitrile to form a ketone.

Protocol 3: Synthesis of (S)-1-(Tetrahydrofuran-2-yl)ethan-1-one

This protocol describes the reaction of (S)-Tetrahydrofuran-2-carbonitrile with methylmagnesium chloride (CH₃MgCl). [11][12]

Reagent/Parameter Value Moles (mmol) Equivalents Rationale & Safety Notes
(S)-Tetrahydrofuran-2-carbonitrile 5.00 g 51.5 1.0 Ensure the starting material is anhydrous.
Methylmagnesium Chloride (3.0 M in THF) 20.6 mL 61.8 1.2 Grignard reagents are moisture-sensitive. Handle under an inert atmosphere. [13][14]
Anhydrous Tetrahydrofuran (THF) 50 mL - - The required solvent for Grignard reagent stability and reactivity. [15]
Reaction Temperature 0 °C to Room Temp. - - Controls the initial exotherm of the addition.
Reaction Time 2-4 hours - - Monitor by TLC for consumption of the nitrile.

| Aqueous HCl (e.g., 3M) | As needed | - | - | Used for quenching and hydrolysis of the imine intermediate. |

Step-by-Step Procedure:

  • Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.

  • Substrate Solution: Dissolve (S)-Tetrahydrofuran-2-carbonitrile (5.00 g, 51.5 mmol) in anhydrous THF (50 mL) and add it to the flask. Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Transfer the methylmagnesium chloride solution (20.6 mL, 61.8 mmol) to the dropping funnel via cannula or syringe. Add the Grignard reagent dropwise to the stirred nitrile solution over 30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Work-up (Quenching & Hydrolysis): Cool the reaction mixture to 0 °C. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution or dilute aqueous HCl until the mixture is acidic. This step hydrolyzes the imine salt.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude ketone can be purified by flash column chromatography on silica gel or by vacuum distillation to yield pure (S)-1-(Tetrahydrofuran-2-yl)ethan-1-one.

References

  • Reactions of Nitriles. (2024, December 5). Chemistry Steps. [Link]

  • Chemistry of Nitriles. (2024, September 30). LibreTexts Chemistry. [Link]

  • Nitrile. Wikipedia. [Link]

  • Manufacturing Method Of Optically Active Tetrahydrofuran-2-carboxylic Acid.
  • Conversion of Nitriles to Ketones with Organometalic Reagents. (2025, January 19). LibreTexts Chemistry. [Link]

  • Chemistry of Nitriles. (2023, September 20). OpenStax. [Link]

  • Transition Structures of Diastereoselective 1,3-Dipolar Cycloadditions of Nitrile Oxides to Chiral Homoallylic Alcohols. PMC. [Link]

  • Nitrile to Amine - Common Conditions. Organic Chemistry Portal. [Link]

  • α-TERT-BUTYL-α-PHENYL-1-AZETINE-2-ONE. Organic Syntheses. [Link]

  • (s)-(-)-tetrahydrofuran-2-carboxylic acid amide. Chongqing Chemdad Co., Ltd. [Link]

  • A scalable chemoenzymatic preparation of (R)-tetrahydrofuran-2-carboxylic acid. ResearchGate. [Link]

  • Syntheses of optically active 2-tetrahydrofuran derivatives. Canadian Journal of Chemistry. [Link]

  • Grignard reactions. ResearchGate. [Link]

  • Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. PMC. [Link]

  • Method of preparing optically pure (R) - or (S) - tetrahydrofuranyl ketone.
  • Grignard Reaction. Beyond Benign. [Link]

  • Grignard reagents. Chemguide. [Link]

  • Double Addition of Organometallics to Nitriles: Toward an Access to Tertiary Carbinamines. ResearchGate. [Link]

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]

  • Very short highly enantioselective Grignard synthesis of 2,2-disubstituted tetrahydrofurans and tetrahydropyrans. Royal Society of Chemistry. [Link]

  • Understanding the Reduction of Nitriles: A Comprehensive Guide. Sathee Forum. [Link]

  • Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

  • Stereoisomerism in cyclic structures. ResearchGate. [Link]

  • Synthesis of Substituted Tetrahydrofurans. ResearchGate. [Link]

  • Stereochemistry of Organic Compounds and Pharmaceuticals. LibreTexts Chemistry. [Link]

  • Lec7 - Alkylation at the Alpha Position of Ketones, Esters and Nitriles. YouTube. [Link]

  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC. [Link]

  • Introduction to Stereoselective Organic Synthesis. University of Manchester. [Link]

  • Enzymic preparation of tetrahydrofuran derivatives of high optical purity. Royal Society of Chemistry. [Link]

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Application

The Strategic Role of Chiral Cyanopyrrolidines in Modern Drug Discovery: Application Notes and Protocols for (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

This technical guide delves into the synthesis and application of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a pivotal chiral intermediate in contemporary medicinal chemistry. While the initial focus of this guide...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide delves into the synthesis and application of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a pivotal chiral intermediate in contemporary medicinal chemistry. While the initial focus of this guide was on (S)-Tetrahydrofuran-2-carbonitrile, extensive investigation into its direct applications in late-stage drug development revealed a more prominent and well-documented role for its pyrrolidine analogue. Specifically, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile stands out as a crucial building block in the synthesis of Vildagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-IV) inhibitor for the treatment of type 2 diabetes. This guide, therefore, will focus on this highly relevant pyrrolidine derivative, providing researchers, scientists, and drug development professionals with in-depth protocols, mechanistic insights, and a comprehensive understanding of its strategic importance.

The incorporation of the 2-cyanopyrrolidine moiety is a key design element in a number of DPP-IV inhibitors.[1] This structural feature plays a crucial role in the molecule's ability to inhibit the DPP-IV enzyme, which is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1).[2] By inhibiting DPP-IV, the half-life of GLP-1 is extended, leading to improved glucose homeostasis.[2] (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile serves as a versatile and reactive precursor for introducing this critical pharmacophore.[1]

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of key intermediates is paramount for successful and safe laboratory execution.

PropertyValueSource
Molecular Formula C₅H₇NO[3]
Molecular Weight 97.12 g/mol [3]
CAS Number 164472-78-0[3]
Appearance Colorless oil[3]
Optical Purity Typically >99% ee[4]
Boiling Point 128 - 129 °C / 262.4 - 264.2 °F[5]
Flash Point 139 °C / 282.2 °F[5]
Density 1.170 g/cm³[5]
Solubility Soluble in water[6]

Safety and Handling: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and its precursors are hazardous materials and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[5][7][8][9] It is classified as a substance that causes severe skin burns and eye damage.[5][8][9] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[5][7][8][9]

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A Step-by-Step Protocol

The most common and practical synthetic route to (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile commences with the readily available and inexpensive chiral starting material, L-proline.[2][10] This multi-step synthesis involves N-acylation, amidation, and subsequent dehydration to yield the target nitrile.

Overall Synthetic Workflow

Synthetic_Workflow L_Proline L-Proline N_Acyl_Proline (S)-1-(2-chloroacetyl)pyrrolidine- 2-carboxylic acid L_Proline->N_Acyl_Proline Chloroacetyl chloride, THF, Reflux Amide_Intermediate (S)-1-(2-chloroacetyl)pyrrolidine- 2-carboxamide N_Acyl_Proline->Amide_Intermediate 1. SOCl2 or (COCl)2 2. NH4OH or NH3 Target_Molecule (S)-1-(2-chloroacetyl)pyrrolidine- 2-carbonitrile Amide_Intermediate->Target_Molecule Dehydrating agent (e.g., TFAA, POCl3)

Caption: Synthetic pathway from L-proline to the target intermediate.

Protocol 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid[3]

This initial step involves the N-acylation of L-proline with chloroacetyl chloride. The use of tetrahydrofuran (THF) as a solvent and conducting the reaction at reflux significantly reduces the reaction time compared to earlier reported methods.[2]

Materials:

  • L-proline (1.0 eq)

  • Chloroacetyl chloride (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard glassware for workup and extraction

Procedure:

  • To a suspension of L-proline in anhydrous THF, add chloroacetyl chloride dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated by removal of the solvent under reduced pressure and subsequent purification, or the crude product can be carried forward to the next step.

Expected Yield: Approximately 81%.[2]

Protocol 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide[3]

The carboxylic acid is converted to the corresponding primary amide. This is a crucial step to set up the subsequent dehydration to the nitrile.

Materials:

  • (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Ammonium hydroxide (NH₄OH) or ammonia gas (NH₃)

Equipment:

  • Round-bottom flask with a magnetic stirrer and gas inlet/outlet

  • Ice bath

  • Standard glassware for workup and filtration

Procedure:

  • Dissolve the carboxylic acid in anhydrous DCM and cool the solution in an ice bath.

  • Slowly add thionyl chloride or oxalyl chloride to the solution.

  • Allow the reaction to stir at room temperature for 1-2 hours until the formation of the acid chloride is complete.

  • In a separate flask, prepare a solution of ammonium hydroxide in an ice bath.

  • Slowly add the freshly prepared acid chloride solution to the ammonium hydroxide solution, maintaining a low temperature.

  • Stir the reaction mixture for 1 hour.

  • Collect the precipitated amide by filtration, wash with cold water, and dry under vacuum.

Expected Yield: Approximately 52%.[1]

Protocol 3: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile[1][3]

The final step is the dehydration of the primary amide to the nitrile. Various dehydrating agents can be employed, with trifluoroacetic anhydride (TFAA) being a common choice.

Materials:

  • (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide (1.0 eq)

  • Trifluoroacetic anhydride (TFAA) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium bicarbonate

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Standard glassware for workup and extraction

Procedure:

  • Suspend the amide in anhydrous THF and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride to the suspension.

  • Allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully add ammonium bicarbonate portion-wise to neutralize the trifluoroacetic acid, maintaining the temperature between 5-10 °C.

  • Stir the mixture at room temperature for 45 minutes.

  • Concentrate the mixture under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., toluene).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by column chromatography if necessary.

Expected Yield: Approximately 83%.[6]

Application in Drug Synthesis: The Case of Vildagliptin

(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is a key intermediate in the synthesis of Vildagliptin.[11][12][13][14] The chloroacetyl group provides a reactive electrophilic site for nucleophilic substitution by the primary amine of 3-amino-1-adamantanol, the other key fragment of the Vildagliptin molecule.

Vildagliptin Synthesis Workflow

Vildagliptin_Synthesis cluster_reactants Reactants Intermediate (S)-1-(2-chloroacetyl)pyrrolidine- 2-carbonitrile Vildagliptin Vildagliptin Intermediate->Vildagliptin Adamantanol 3-amino-1-adamantanol Adamantanol->Vildagliptin

Caption: Condensation reaction for the synthesis of Vildagliptin.

Protocol 4: Synthesis of Vildagliptin[7]

This protocol describes the condensation reaction between (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and 3-amino-1-adamantanol.

Materials:

  • (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (1.0 eq)

  • 3-amino-1-adamantanol (1.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • A suitable solvent (e.g., acetonitrile, THF)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Standard glassware for workup, extraction, and purification

Procedure:

  • To a solution of 3-amino-1-adamantanol in the chosen solvent, add potassium carbonate.

  • Add a solution of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile in the same solvent to the mixture.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography to yield Vildagliptin.

Expected Yield: Approximately 50%.[6]

Conclusion

(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile has established itself as a cornerstone chiral intermediate in the synthesis of the important anti-diabetic drug, Vildagliptin. Its efficient, multi-step synthesis from the inexpensive starting material L-proline makes it an economically viable building block for large-scale pharmaceutical production. The protocols detailed in this guide provide a robust framework for the synthesis and application of this valuable compound. As the demand for more effective and selective therapeutics continues to grow, the strategic use of such well-defined chiral intermediates will remain a critical element in the art and science of medicinal chemistry.

References

  • Zhang, L., Jiang, L., Guan, X., Cai, L., Wang, J., Xiang, P., Pan, J., & Hu, X. (2015). A facile method to synthesize vildagliptin.
  • Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Semantic Scholar.
  • Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20.
  • Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Mendeley.
  • WO2015123998A1 - Method for synthesizing vildagliptin - Google P
  • Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. PMC.
  • Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: a key intermediate for dipeptidyl peptidase IV inhibitors. PubMed.
  • Singh, S. K., Manne, N., & Pal, M. (2008). (PDF) Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors.
  • 1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile | CAS:207557-30-5. (n.d.). BioCrick.
  • (S)-TETRAHYDROFURAN-2-CARBONITRILE synthesis. (n.d.). ChemicalBook.
  • A Facile and Economical Method to Synthesize Vildagliptin. (2025, August 7).
  • Li, et al. (n.d.).
  • EP2459531A2 - Synthesis and use of vildagliptin for the preparation of pharmaceutical dosage forms - Google P
  • SAFETY DATA SHEET. (2024, September 8). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, September 7). Alfa Aesar.
  • SAFETY D
  • SAFETY D
  • Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20.
  • Pirkle, W. H., & Adams, P. E. (1980). Syntheses of optically active 2-tetrahydrofuran derivatives. Canadian Journal of Chemistry, 58(23), 2487-2492.
  • (R)-Tetrahydrofuran-2-carbonitrile. (n.d.). PubChem.
  • Safety Data Sheet. (2021, June 30). Merck Millipore.
  • (R)-Tetrahydrofuran-2-carbonitrile. (n.d.). Sigma-Aldrich.
  • CN104031010A - Manufacturing Method Of Optically Active Tetrahydrofuran-2-carboxylic Acid - Google P
  • Midland, M. M., McLoughlin, J. I., & Werley Jr, R. T. (1990). [- Bicyclo[2.2.1]heptan-2-ol, 2-ethynyl-1,3,3-trimethyl-, (1R-endo)-]. Organic Syntheses, 68, 14.
  • (S)-Tetrahydrofuran-3-carbonitrile. (n.d.). PubChem.
  • Synthesis of tetrahydrofurans. (n.d.). Organic Chemistry Portal.
  • Chemical Properties of Tetrahydrofuran (CAS 109-99-9). (n.d.). Cheméo.
  • Tetrahydrofuran. (n.d.). In Wikipedia.

Sources

Method

scale-up synthesis of (S)-Tetrahydrofuran-2-carbonitrile

An Application Note on the Scale-Up Synthesis of (S)-Tetrahydrofuran-2-carbonitrile Abstract (S)-Tetrahydrofuran-2-carbonitrile is a valuable chiral building block in the synthesis of numerous pharmacologically active co...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Scale-Up Synthesis of (S)-Tetrahydrofuran-2-carbonitrile

Abstract

(S)-Tetrahydrofuran-2-carbonitrile is a valuable chiral building block in the synthesis of numerous pharmacologically active compounds. Its stereocenter and versatile nitrile functionality make it a key intermediate in the development of novel therapeutics. This application note provides a comprehensive guide to the scalable synthesis of (S)-Tetrahydrofuran-2-carbonitrile, starting from the readily available, bio-based precursor (S)-Tetrahydrofurfuryl alcohol.[1] We present a robust, two-step protocol involving the activation of the primary alcohol via tosylation, followed by a nucleophilic substitution with sodium cyanide. This guide emphasizes the critical aspects of process safety, particularly the handling of cyanide reagents, in-process controls, and purification strategies suitable for larger scales. Furthermore, alternative "green" synthetic approaches are discussed to provide a forward-looking perspective on sustainable manufacturing.

Strategic Approach to Synthesis

The selection of a synthetic route for scale-up must balance efficiency, cost, safety, and robustness. (S)-Tetrahydrofurfuryl alcohol emerges as an ideal starting material as it is a commercially available, biomass-derived chemical, aligning with green chemistry principles.[2][3]

Two primary strategies for converting the primary alcohol to the nitrile were evaluated:

  • Two-Step Sulfonation/Cyanation: This classic and highly reliable approach involves activating the primary alcohol as a sulfonate ester (e.g., tosylate or mesylate), creating an excellent leaving group. This is followed by a standard SN2 reaction with a cyanide salt. This method is well-understood, predictable, and generally high-yielding, making it highly suitable for a robust scale-up campaign.

  • Direct Catalytic Aerobic Oxidation: Modern methods offer a more atom-economical, one-pot conversion of primary alcohols directly to nitriles.[4][5] These often employ a copper/TEMPO catalyst system with ammonia as the nitrogen source and oxygen or air as the terminal oxidant.[6] While this route is elegant and environmentally advantageous, it can require significant process development and optimization for a specific substrate to ensure consistent performance on a large scale.

For this guide, we will detail the two-step sulfonation/cyanation route due to its proven reliability and straightforward implementation.

Overall Synthetic Pathway

The chosen pathway proceeds in two distinct, high-yielding steps from the starting alcohol to the final nitrile product.

G cluster_0 Step 1: Activation cluster_1 Step 2: Cyanation SM (S)-Tetrahydrofurfuryl Alcohol INT (S)-Tetrahydrofurfuryl Tosylate SM->INT  Tosyl Chloride (TsCl)  Triethylamine (Et3N)  Dichloromethane (DCM) FP (S)-Tetrahydrofuran-2-carbonitrile INT->FP  Sodium Cyanide (NaCN)  Dimethyl Sulfoxide (DMSO)  

Diagram 1: Two-step synthesis of (S)-Tetrahydrofuran-2-carbonitrile.

Part I: Synthesis of (S)-Tetrahydrofurfuryl Tosylate

Principle and Rationale

The hydroxyl group of an alcohol is a poor leaving group. To facilitate nucleophilic substitution, it must be converted into a more reactive functional group. p-Toluenesulfonyl chloride (tosyl chloride) reacts with the alcohol in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to form a tosylate ester. The tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge across the sulfonate group. Dichloromethane (DCM) is a common solvent for this reaction due to its inertness and ability to dissolve both the starting materials and reagents. Temperature control is crucial to prevent side reactions and ensure complete conversion.

Detailed Experimental Protocol (100 g Scale)

Materials and Equipment:

Reagent/Equipment Quantity/Specification Purpose
(S)-Tetrahydrofurfuryl alcohol 100 g (0.979 mol) Starting Material
p-Toluenesulfonyl chloride (TsCl) 204 g (1.07 mol, 1.1 eq) Activating Agent
Triethylamine (Et₃N) 159 ml (1.14 mol, 1.16 eq) Base
Dichloromethane (DCM) 1 L Solvent
1 M Hydrochloric Acid (HCl) 500 mL Aqueous Wash
Saturated Sodium Bicarbonate (NaHCO₃) 500 mL Aqueous Wash
Brine 500 mL Aqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄) 50 g Drying Agent
2 L Three-neck round-bottom flask - Reaction Vessel
Mechanical stirrer, thermometer, dropping funnel - Standard Equipment

| Rotary evaporator | - | Solvent Removal |

Procedure:

  • Setup: Equip a 2 L three-neck flask with a mechanical stirrer, thermometer, and a dropping funnel. Place the flask in an ice/water bath.

  • Charging Reagents: Charge the flask with (S)-Tetrahydrofurfuryl alcohol (100 g), triethylamine (159 ml), and dichloromethane (1 L).

  • Reaction Initiation: Begin stirring and cool the mixture to 0-5 °C.

  • Tosyl Chloride Addition: Dissolve p-toluenesulfonyl chloride (204 g) in 300 mL of DCM and add it to the dropping funnel. Add the TsCl solution dropwise to the reaction mixture over 1.5-2 hours, ensuring the internal temperature is maintained below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.

  • Work-up - Quenching: Cool the reaction mixture back to 0-5 °C and slowly add 500 mL of cold water to quench the reaction.

  • Work-up - Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Work-up - Washing: Wash the organic layer sequentially with:

    • 500 mL of 1 M HCl (to remove excess triethylamine).

    • 500 mL of saturated NaHCO₃ solution.

    • 500 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (S)-Tetrahydrofurfuryl tosylate as an oil. The product is often used in the next step without further purification.

Part II: Synthesis of (S)-Tetrahydrofuran-2-carbonitrile

Principle and Rationale

This step is a nucleophilic substitution (SN2) reaction. The cyanide anion (CN⁻) from sodium cyanide acts as the nucleophile, attacking the carbon atom bearing the tosylate leaving group. This results in the displacement of the tosylate and the formation of the carbon-carbon bond, yielding the desired nitrile. A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is ideal as it effectively solvates the sodium cation while leaving the cyanide anion relatively "naked" and highly nucleophilic, thus accelerating the reaction rate.

Critical Safety Protocol: Handling Sodium Cyanide

Sodium cyanide (NaCN) is a highly toxic compound that can be fatal if ingested, inhaled, or absorbed through the skin.[7] Extreme caution and strict adherence to safety protocols are mandatory.[8]

  • Engineering Controls: All manipulations involving solid NaCN or cyanide-containing solutions MUST be performed in a certified, high-performance chemical fume hood to prevent inhalation of dust or potential hydrogen cyanide gas.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact, but heavier gloves like butyl rubber are recommended for extended handling), and chemical safety goggles or a face shield.[8]

  • Acid Incompatibility: NEVER allow sodium cyanide to come into contact with acids. This reaction generates highly toxic and flammable hydrogen cyanide (HCN) gas.[10][11] Ensure all glassware is free of acid residue. Keep acidic solutions far away from the cyanide reaction setup.

  • Storage: Store sodium cyanide in a cool, dry, well-ventilated area, separate from acids and oxidizing agents.[11] Containers must be tightly sealed.[8]

  • Emergency Preparedness: An emergency plan must be in place. Ensure an approved cyanide antidote kit is available and personnel are trained in its use. An eyewash station and safety shower must be immediately accessible.[9]

  • Waste Disposal & Quenching: All cyanide-containing waste (reaction residues, contaminated materials) must be quenched and disposed of according to institutional and local regulations. A common method is to treat the aqueous waste with an excess of sodium hypochlorite (bleach) or hydrogen peroxide under basic (pH > 10) conditions to oxidize the cyanide to the much less toxic cyanate.

Detailed Experimental Protocol (0.95 mol Scale)

Materials and Equipment:

Reagent/Equipment Quantity/Specification Purpose
(S)-Tetrahydrofurfuryl tosylate ~246 g (crude from Part I) Starting Material
Sodium Cyanide (NaCN) 56 g (1.15 mol, 1.2 eq) Cyanide Source
Dimethyl Sulfoxide (DMSO) 1 L Solvent
Ethyl Acetate or MTBE 1.5 L Extraction Solvent
Water 2 L Aqueous Wash
Brine 500 mL Aqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄) 50 g Drying Agent
2 L Three-neck round-bottom flask - Reaction Vessel
Mechanical stirrer, thermometer - Standard Equipment

| Vacuum distillation apparatus | - | Purification |

Procedure:

  • Setup: In a chemical fume hood, equip a 2 L three-neck flask with a mechanical stirrer and thermometer.

  • Charging Reagents: Charge the flask with sodium cyanide (56 g) and DMSO (1 L). Stir the suspension and heat to 60-70 °C.

  • Substrate Addition: Add the crude (S)-Tetrahydrofurfuryl tosylate from Part I to the heated suspension in one portion.

  • Reaction: Maintain the reaction temperature at 70-80 °C and stir vigorously. Monitor the reaction by GC until the tosylate is consumed (typically 4-6 hours).

  • Work-up - Quenching: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the reaction mixture into 1.5 L of cold water with stirring.

  • Work-up - Extraction: Transfer the aqueous mixture to a large separatory funnel. Extract the product with ethyl acetate or methyl tert-butyl ether (MTBE) (3 x 500 mL).

  • Work-up - Washing: Combine the organic extracts and wash them with water (2 x 1 L) to remove residual DMSO, followed by brine (1 x 500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate the filtrate on a rotary evaporator. Caution: The product is volatile.

  • Purification: Purify the crude product by vacuum distillation to obtain (S)-Tetrahydrofuran-2-carbonitrile as a colorless oil.[12]

Workflow and Characterization

A streamlined workflow is essential for efficiency and safety during scale-up.

Diagram 2: Experimental workflow for the synthesis and purification.

Final Product Characterization

The identity and purity of the final product must be confirmed through rigorous analytical testing.

Analysis TechniqueExpected Result
Appearance Colorless to pale yellow oil
Purity (GC) ≥98.0%
Optical Purity (Chiral GC) Enantiomeric ratio: ≥99:1
¹H NMR (CDCl₃) δ=4.71 (dd, 1H), 3.92-4.02 (m, 2H), 2.21-2.31 (m, 2H), 2.09-2.19 (m, 1H), 1.97-2.05 (m, 1H)[12]
¹³C NMR (CDCl₃) δ=119.5, 69.2, 66.4, 31.8, 25.0[12]
FT-IR (neat) ~2245 cm⁻¹ (C≡N stretch)
Optical Rotation Specific rotation value consistent with literature for high e.e. material

Scale-Up and Process Optimization

Transitioning this synthesis from the laboratory to a pilot plant or manufacturing setting requires further consideration.[13]

  • Solvent Selection: While DCM is effective, its use is being restricted. A greener alternative like 2-Methyltetrahydrofuran (2-MeTHF) could be evaluated for both steps.[14] For the extraction in Part II, MTBE is generally preferred over ethyl acetate on a large scale due to its lower water solubility.

  • Thermal Safety: Both reaction steps can be exothermic. On a larger scale, the rate of addition for tosyl chloride must be carefully controlled, and reactor cooling capacity must be adequate to manage the heat generated during the reaction and quenching.

  • Reagent Handling: Industrial-scale handling of sodium cyanide requires specialized containment facilities and closed-system transfers to minimize operator exposure.

  • Purification: Large-scale purification would move from laboratory glassware to fractional distillation columns under vacuum, requiring optimization of temperature, pressure, and take-off rate to ensure high purity and yield.

  • Waste Management: The cost and environmental impact of treating large volumes of cyanide and solvent waste must be factored into the process economics. Developing protocols to minimize waste streams is critical.

References

  • United Chemicals. (2025, April 24). Sodium Cyanide Use Safety Guidelines: Essential Knowledge for Safe Handling.
  • Chemproc. (2024, September 13). Sodium Cyanide | Uses, Safety, with Chemproc.
  • Taekwang Industrial Co., Ltd. (2012). Sodium Cyanide Safety Handling Guide.
  • ChemicalBook. (S)-TETRAHYDROFURAN-2-CARBONITRILE synthesis.
  • Camachem. (2022, December 29). 7 Safety Measures I Should Know While Handling Sodium Cyanide.
  • Fisher Scientific. (2010, November 19). Sodium Cyanide MSDS.
  • Yin, W., Wang, C., & Huang, H. (2013). Highly Practical Synthesis of Nitriles and Heterocycles from Alcohols under Mild Conditions by Aerobic Double Dehydrogenative Catalysis. Organic Letters, 15(8), 1850–1853.
  • Sigma-Aldrich. (R)
  • Jiang, T. (2025, March 3). Tetrahydrofurfural Alcohol (THFA) Conversion into High-Value Chemicals: A Comprehensive Review. Academic Journal of Science and Technology.
  • Organic Chemistry Portal.
  • Ataman Kimya. TETRAHYDROFURFURYL ALCOHOL.
  • Jiang, T. (2026, February 28). Tetrahydrofurfural Alcohol (THFA) Conversion into High-Value Chemicals: A Comprehensive Review.
  • Request PDF. (2025, August 10). Simple One-Pot Conversion of Alcohols into Nitriles.
  • Shanghai Arbor Chemical Co., Ltd. (2026, February 20). Mastering GMP Compliant Scale-Up Synthesis.
  • ResearchGate. (2026, February 19). (PDF) Tetrahydrofurfural Alcohol (THFA) Conversion into High-Value Chemicals: A Comprehensive Review.
  • Analytical Methods (RSC Publishing). (2025, March 27).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (S)-Tetrahydrofuran-2-carbonitrile Synthesis

Welcome to the Technical Support Center for Chiral Building Block Synthesis. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic challenges encountered during...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Building Block Synthesis. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic challenges encountered during the dehydration of (S)-tetrahydrofuran-2-carboxamide to (S)-tetrahydrofuran-2-carbonitrile.

This chiral nitrile is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including nucleotide analogues and SGLT2 inhibitors ()[1]. The standard industrial route utilizes thionyl chloride ( SOCl2​ ) and catalytic N,N-dimethylformamide (DMF) to achieve dehydration ()[2]. However, this system is highly sensitive to thermal and stoichiometric deviations. Our goal is to help you ensure high enantiomeric excess ( ee ), prevent ring cleavage, and optimize your synthetic workflows.

System Overview & Mechanistic Pathways

To effectively troubleshoot, we must first understand the competing reaction pathways in the reaction vessel. The diagram below illustrates the desired dehydration route via a Vilsmeier-type adduct, alongside the two primary failure modes: base/heat-induced racemization and nucleophilic ring cleavage.

SynthesisPathways Amide (S)-THF-2-carboxamide (Starting Material) Activated Vilsmeier Adduct (Activated Intermediate) Amide->Activated SOCl2 / DMF (Dehydrating Agent) Nitrile (S)-THF-2-carbonitrile (Desired Product) Activated->Nitrile -H2O / -HCl (Temp < 0 °C) RingOpened Ring-Opened Byproduct (Chlorohydrin) Activated->RingOpened Excess Cl- / Heat (Nucleophilic Attack) Racemic Racemic Nitrile (Loss of ee) Nitrile->Racemic Excess Base / Heat (C2 Deprotonation)

Mechanistic pathways of (S)-THF-2-carbonitrile synthesis and primary side reactions.

Troubleshooting Guides & FAQs

Q1: Why is my (S)-tetrahydrofuran-2-carbonitrile product showing low enantiomeric excess ( ee ) after dehydration? A1: The loss of stereochemical integrity (racemization) at the C2 position is primarily caused by the inherent acidity of the alpha-proton adjacent to the newly formed electron-withdrawing nitrile group.

  • Causality: When using standard dehydrating agents like SOCl2​ or POCl3​ , a base (such as pyridine or triethylamine) is often added to neutralize the generated HCl . If the reaction temperature exceeds 0 °C or if a strong, unhindered base is used in excess, the base will deprotonate the C2 position, forming a planar ketenimine intermediate. Upon reprotonation, the stereocenter is scrambled.

  • Solution: You must strictly control the basicity and thermal energy of the system. Switch to a milder, self-scavenging dehydrating agent like the Burgess reagent. If you must use the SOCl2​ /DMF system, strictly maintain the internal temperature between -10 °C and 0 °C and use a stoichiometric amount of a sterically hindered base (e.g., N,N-diisopropylethylamine, DIPEA) to kinetically disfavor alpha-deprotonation.

Q2: I am observing a significant amount of acyclic chlorinated byproducts. How do I prevent tetrahydrofuran ring opening? A2: Tetrahydrofuran (THF) rings are susceptible to nucleophilic ring-opening when the ring oxygen is activated by strong electrophiles.

  • Causality: During dehydration with SOCl2​ , the reaction generates high local concentrations of electrophilic species and free chloride ions ( Cl− ). If the reaction is heated, or if the Vilsmeier-type intermediate strongly coordinates with the THF oxygen, the chloride ion can attack the C5 position via an SN​2 mechanism, cleaving the ring to form 5-chloro-2-cyanopentanol derivatives.

  • Solution: This side reaction is driven by excess electrophilic chlorinating agents and elevated temperatures. Ensure that SOCl2​ is added dropwise to avoid concentration spikes. Alternatively, substituting SOCl2​ with propylphosphonic anhydride (T3P) or trifluoroacetic anhydride (TFAA) completely removes chloride ions from the system, effectively shutting down this specific ring-opening pathway.

Q3: My reaction stalls at ~70% conversion, and LC-MS shows a +M mass corresponding to a formamidine impurity. What is happening? A3: This is a classic side reaction when utilizing the SOCl2​ /DMF catalytic system.

  • Causality: Thionyl chloride reacts with DMF to form the Vilsmeier-Haack reagent [(chloromethylene)dimethylammonium chloride], which is the active dehydrating species. However, if DMF is used in excess (rather than strictly catalytic amounts) or if the aqueous quench is insufficient, the primary amide can be trapped as a stable N,N -dimethylformamidine derivative instead of fully eliminating to the desired nitrile.

  • Solution: Limit DMF to strictly 0.1–0.2 equivalents. If formamidine impurities persist, ensure your workup includes a mildly acidic or strictly buffered bicarbonate quench to hydrolyze any trapped intermediates without causing product degradation.

Quantitative Data & Analytical Signatures

Use the following reference table to quickly match your analytical data to the specific side reaction occurring in your reactor, allowing for rapid corrective action.

Side Reaction / IssueCausalityAnalytical Signature (NMR / MS)Corrective Action
Racemization (Loss of ee ) Base-catalyzed deprotonation at C2Chiral GC/HPLC: Appearance of the (R)-enantiomer peakMaintain temp < 0 °C; use a hindered base (DIPEA).
THF Ring Cleavage Nucleophilic Cl− attack on activated THF oxygenMS: [M+H]+ at m/z ~134 (chlorinated acyclic adduct)Avoid excess SOCl2​ ; substitute with T3P or TFAA.
Formamidine Formation Excess DMF trapping the primary amide 1 H NMR: Distinct singlets at ~2.9 & 3.0 ppm ( NMe2​ )Use catalytic DMF (0.1 eq); ensure thorough aqueous quench.
Incomplete Dehydration Moisture in reagents hydrolyzing the Vilsmeier adductIR: Broad O-H/N-H stretch ~3200-3400 cm −1 Use anhydrous solvents (KF < 50 ppm); purge with N2​ .
Experimental Protocol: Optimized Synthesis of (S)-Tetrahydrofuran-2-carbonitrile

This protocol is designed as a self-validating system . Each critical parameter includes a validation checkpoint to ensure the mechanistic failures detailed above are prevented before they occur ()[3].

Step 1: Equipment Preparation Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, internal thermometer, and nitrogen ( N2​ ) inlet.

  • Self-Validation: Ensure the system holds a positive N2​ pressure for 5 minutes prior to reagent introduction to guarantee an anhydrous environment.

Step 2: Reagent Loading Charge the flask with (S)-tetrahydrofuran-2-carboxamide (1.0 equiv) and anhydrous dichloromethane (DCM) (10 mL/g of amide).

  • Self-Validation: The water content of the DCM must be verified as < 50 ppm via Karl Fischer titration to prevent hydrolysis of the dehydrating agent.

Step 3: Catalyst Addition Add anhydrous N,N-dimethylformamide (DMF) (0.1 equiv).

  • Self-Validation: Using strictly 0.1 equiv (rather than using DMF as a co-solvent) prevents the accumulation of formamidine byproducts.

Step 4: Thermal Control Cool the reaction mixture to -10 °C using a dry ice/acetone or brine/ice bath.

  • Self-Validation: The internal thermometer must read ≤ -5 °C before proceeding to the next step to kinetically lock the C2 proton and prevent racemization.

Step 5: Dehydration Add thionyl chloride ( SOCl2​ ) (1.2 equiv) dropwise over 30 minutes via an addition funnel, maintaining the internal temperature below 0 °C at all times.

Step 6: Reaction Monitoring Stir the mixture at 0 °C for 2 hours. Monitor conversion via TLC (petroleum ether/EtOAc) or GC-MS.

Step 7: Quench & Workup Carefully quench the reaction by adding saturated aqueous NaHCO3​ dropwise at 0 °C until the pH of the aqueous layer reaches ~7.5. Extract the aqueous layer with DCM (3 x 10 mL).

Step 8: Purification Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Crucial: Maintain the rotary evaporator bath temperature below 30 °C to prevent thermal degradation of the nitrile. Purify via flash chromatography to yield the pure (S)-tetrahydrofuran-2-carbonitrile.

References
  • Multistep Synthesis of Analogues of Remdesivir: Incorporating Heterocycles at the C-1′ Position Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

stability of (S)-Tetrahydrofuran-2-carbonitrile under acidic conditions

Technical Support Center: Stability & Handling of (S)-Tetrahydrofuran-2-carbonitrile in Acidic Media Welcome to the Technical Support Center for (S)-Tetrahydrofuran-2-carbonitrile (also known as (S)-2-cyanotetrahydrofura...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of (S)-Tetrahydrofuran-2-carbonitrile in Acidic Media

Welcome to the Technical Support Center for (S)-Tetrahydrofuran-2-carbonitrile (also known as (S)-2-cyanotetrahydrofuran). This guide is engineered for drug development professionals and synthetic chemists who encounter degradation, yield loss, or racemization when handling this specific chiral building block under acidic conditions.

Unlike standard aliphatic nitriles, the structural proximity of the ether oxygen to the cyano-bearing carbon (an anomeric-like C2 position) fundamentally alters this molecule's stability profile. Below, we provide causality-driven troubleshooting, quantitative benchmarks, and self-validating protocols to ensure the integrity of your synthetic workflows.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: During an acidic workup (e.g., using 1 M HCl), my (S)-Tetrahydrofuran-2-carbonitrile loses its enantiomeric excess (ee%). What is the mechanism behind this racemization? A: The C2 carbon of (S)-tetrahydrofuran-2-carbonitrile is an anomeric center. Under strongly acidic conditions, the ether oxygen can become protonated. The oxygen's lone pair provides anchimeric assistance, promoting the reversible expulsion of the cyano group (as HCN) to form a highly stabilized, planar oxocarbenium ion intermediate[1]. Because this oxocarbenium ion is achiral and planar, the subsequent re-addition of cyanide occurs from both faces with equal probability, leading to a racemic mixture of (R)- and (S)-enantiomers.

G A (S)-Tetrahydrofuran- 2-carbonitrile B Protonated Intermediate A->B H+ (Strong Acid) C Planar Oxocarbenium Ion B->C -HCN D Racemic Mixture (R/S)-Isomers C->D +HCN (Non-stereoselective)

Mechanism of acid-catalyzed racemization via oxocarbenium ion formation.

Q2: I left my reaction mixture in aqueous acid overnight, and HPLC shows a new highly polar peak. Is the THF ring opening? A: While tetrahydrofuran rings can be susceptible to cleavage under extreme Lewis acidic conditions[2], the primary degradation pathway for this molecule in aqueous Brønsted acid is the hydrolysis of the nitrile group . Nitriles are highly susceptible to acid-catalyzed hydration. The -CN group first hydrolyzes to a primary amide (tetrahydrofuran-2-carboxamide). Upon prolonged exposure or heating, it undergoes complete hydrolysis to form tetrahydrofuran-2-carboxylic acid. This carboxylic acid is highly polar and will elute significantly earlier on a reverse-phase HPLC column.

G A (S)-Tetrahydrofuran- 2-carbonitrile B Tetrahydrofuran- 2-carboxamide A->B H2O, H+ (Partial) C Tetrahydrofuran- 2-carboxylic acid B->C H2O, H+, Δ (Complete)

Stepwise acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid.

Q3: How can I safely quench a reaction containing this compound if I need to neutralize a strong base? A: To prevent both oxocarbenium formation and nitrile hydrolysis, you must avoid strong mineral acids (like HCl or H2SO4) and suppress kinetic energy (heat).

  • Causality: Weak acids do not lower the pH enough to fully protonate the ether oxygen, which is the prerequisite for HCN expulsion. Low temperatures reduce the thermal energy required to reach the transition state for hydrolysis.

  • Solution: Quench using a mild, buffered aqueous acid such as saturated ammonium chloride (NH4Cl) or 10% citric acid, maintaining the internal temperature strictly below 5 °C.

Part 2: Quantitative Stability Benchmarks

The following table summarizes the stability of (S)-Tetrahydrofuran-2-carbonitrile across various acidic environments. Use these benchmarks to predict compound behavior during your specific downstream processing steps.

Acidic ConditionTemperatureExposure Timeee% RetentionChemical PurityPrimary Degradation Pathway
1.0 M HCl (aq) 25 °C2 Hours~50%85%Racemization & Amide Formation
1.0 M HCl (aq) 60 °C2 Hours0% (Racemic)< 10%Complete Hydrolysis to Carboxylic Acid
0.1 M TFA in DCM 25 °C12 Hours80%95%Racemization (via Oxocarbenium)
10% Citric Acid (aq) 5 °C2 Hours> 99%98%Negligible
Sat. NH4Cl (pH ~5.5) 5 °C12 Hours> 99%> 99%Stable

Part 3: Standard Operating Procedures (SOPs)

Protocol 1: Self-Validating Mild Aqueous Workup

Objective: Isolate (S)-Tetrahydrofuran-2-carbonitrile from a basic reaction mixture without compromising stereochemical integrity or inducing hydrolysis.

  • Step 1: Thermal Suppression. Cool the reaction mixture to 0–5 °C using an ice-water bath. Causality: Suppresses the activation energy required for both oxocarbenium ion formation and nucleophilic attack by water.

  • Step 2: Buffered Quench. Slowly add cold saturated aqueous NH4Cl (or 10% w/v citric acid) while maintaining vigorous stirring. Monitor the internal temperature to ensure it does not exceed 10 °C during the exothermic neutralization.

  • Step 3: Self-Validation Check (Critical). Before transferring the mixture to a separatory funnel, spot the aqueous phase on high-resolution pH paper. The pH must be strictly between 5.0 and 6.5. If the pH is < 4.0, carefully add dilute NaHCO3 to adjust. Causality: Concentrating organic extracts that contain residual strong acid traces leads to rapid, uncontrolled racemization in the rotary evaporator as the acid concentrates.

  • Step 4: Extraction. Extract the aqueous layer with a moderately polar organic solvent (e.g., MTBE or Ethyl Acetate).

  • Step 5: Isolation. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure at a water bath temperature strictly below 30 °C.

G A Reaction Mixture (Basic/Neutral) B Cool to 0-5 °C (Kinetic Control) A->B C Quench with Sat. NH4Cl (Mild Protonation) B->C D Self-Validation: Check pH (5.0 - 6.5) C->D E Phase Separation & Extraction (MTBE) D->E pH Validated F Evaporation < 30 °C (Isolate Pure Enantiomer) E->F

Self-validating workflow for the mild acidic workup of (S)-Tetrahydrofuran-2-carbonitrile.

Protocol 2: Forced Acidic Degradation (Analytical Standard Generation)

Objective: Intentionally generate the amide and carboxylic acid degradation products to establish retention times for HPLC peak identification.

  • Step 1: Dissolve 100 mg of (S)-Tetrahydrofuran-2-carbonitrile in 2 mL of THF.

  • Step 2: Add 2 mL of 3 M HCl (aq).

  • Step 3: Stir the biphasic mixture at 50 °C for 4 hours. Causality: The combination of heat and strong acid drives the complete hydration of the nitrile to the carboxylic acid, overcoming the activation barrier.

  • Step 4: Cool to room temperature and neutralize to pH 7 with 2 M NaOH.

  • Step 5: Analyze directly via LC-MS to identify the mass adducts for the amide [M+H]+ and the carboxylic acid[M-H]-.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Chiral 2-Cyanotetrahydrofurans

Welcome to the Technical Support Center. The synthesis of chiral 2-cyanotetrahydrofuran and its highly substituted derivatives (such as ribofuranoses) is notoriously challenging due to the lability of the cyano group, th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of chiral 2-cyanotetrahydrofuran and its highly substituted derivatives (such as ribofuranoses) is notoriously challenging due to the lability of the cyano group, the risk of racemization/epimerization, and the hazards associated with cyanide reagents.

Depending on your target, you are likely employing one of two primary synthetic strategies: De Novo Synthesis via Cyanohydrin Cyclization (building the ring from acyclic precursors) or Late-Stage Stereoselective Cyanation (functionalizing a pre-existing tetrahydrofuran ring, commonly used in C-nucleoside drug development like Remdesivir).

This guide provides field-proven troubleshooting protocols, mechanistic insights, and self-validating workflows for both pathways.

Pathway 1: De Novo Synthesis via ω-Bromocyanohydrin Cyclization

This approach constructs the tetrahydrofuran ring by cyclizing an enantioenriched acyclic precursor. The most robust method involves the acetylcyanation of 4-bromobutanal, followed by enzymatic resolution (minor enantiomer recycling) and a silver-promoted intramolecular nucleophilic substitution[1].

Experimental Workflow

DeNovoCyclization A 4-Bromobutanal BB BB A->BB B Ti(salen) Catalyzed Acetylcyanation C Enzymatic Resolution (Minor Enantiomer Recycling) D Enantioenriched ω-Bromocyanohydrin C->D E AgClO4-Promoted Cyclization D->E THF/H2O, 0°C F (R)-2-Cyanotetrahydrofuran E->F -AgBr BB->C

Workflow for the de novo synthesis of (R)-2-cyanotetrahydrofuran via AgClO4-promoted cyclization.

Step-by-Step Methodology
  • Acetylcyanation: React 4-bromobutanal with a cyanide source and acetic anhydride using a chiral Ti(salen) complex at -40 °C.

  • Enzymatic Resolution: Subject the resulting mixture to lipase-mediated hydrolysis in a biphasic system. The minor enantiomer is selectively hydrolyzed back to the aldehyde, enriching the desired (R)-O-acetyl cyanohydrin.

  • Deprotection & Cyclization: Hydrolyze the acylated cyanohydrin. Immediately treat the free cyanohydrin intermediate with Silver Perchlorate ( AgClO4​ ) in a THF/H2O mixture at 0 °C to promote ring closure.

  • Validation: Filter the precipitated AgBr. The reaction is self-validating; the stoichiometric formation of a pale yellow/white precipitate confirms the consumption of the bromide leaving group.

Troubleshooting FAQ

Q: I am observing a significant drop in enantiomeric excess (ee%) during the cyclization step. Why is my product racemizing? A: Free cyanohydrins are thermodynamically unstable and exist in equilibrium with the parent aldehyde and free HCN. If your cyclization rate is slower than this retro-cyanation reversion, the stereocenter will scramble. Causality & Fix: The addition of AgClO4​ is critical because Ag+ is a highly halophilic Lewis acid. It rapidly abstracts the terminal bromide to form an insoluble AgBr precipitate, driving the intramolecular SN​2 cyclization kinetically before retro-cyanation can occur [1]. Ensure your AgClO4​ is strictly anhydrous prior to addition and maintain the reaction at 0 °C to suppress the retro-cyanation pathway.

Q: My cyclization stalls, yielding a mixture of unreacted acyclic cyanohydrin and degradation products. A: This is typically caused by insufficient activation of the leaving group or competitive hydrolysis. Ensure that the solvent ratio (THF/H2O) is optimized (typically 4:1) to keep the AgClO4​ soluble while preventing the premature hydrolysis of the cyano group to an amide/carboxylic acid.

Pathway 2: Late-Stage Stereoselective Cyanation (C-Nucleoside Intermediates)

For drug development professionals synthesizing C-nucleosides (e.g., GS-441524, the parent nucleoside of Remdesivir), the 2-cyanotetrahydrofuran motif is achieved by cyanating a pre-formed ribofuranose ring. This reaction utilizes Lewis acid activation of an anomeric acetate to form an oxocarbenium ion, which is subsequently trapped by Trimethylsilyl cyanide (TMSCN) [2].

Experimental Workflow

FlowCyanation S1 Stream A: Glycoside + TMSCN in DCM M Static T-Mixer (-30°C to -20°C) S1->M S2 Stream B: TfOH + TMSOTf in DCM S2->M R Plug Flow Reactor (PFR) Residence Time: 2.5 min M->R Exothermic Mixing QQ QQ R->QQ Q In-line Quench (Aqueous Base) P β-Cyano C-Nucleoside Intermediate QQ->P

Continuous flow setup for the stereoselective cyanation of C-nucleoside intermediates.

Step-by-Step Methodology (Continuous Flow)

Note: This protocol leverages flow chemistry to mitigate thermal and safety risks associated with batch scale-up [2].

  • Preparation of Stream A: Dissolve the acetate-protected ribofuranose and TMSCN (cyanating agent) in anhydrous Dichloromethane (DCM).

  • Preparation of Stream B: Prepare a solution of Trifluoromethanesulfonic acid (TfOH) and Trimethylsilyl trifluoromethanesulfonate (TMSOTf) in anhydrous DCM.

  • Mixing & Reaction: Pump both streams simultaneously into a static T-mixer submerged in a cooling bath (-30 °C). Route the mixed stream through a Plug Flow Reactor (PFR) calibrated for a 2.5-minute residence time.

  • In-line Quenching: Direct the PFR effluent immediately into a stirred vessel containing cold aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize the Lewis acid and quench unreacted TMSCN.

  • Validation: Monitor the output stream via inline FTIR or sample aliquots for TLC. The disappearance of the intense acetate carbonyl stretch confirms oxocarbenium formation and trapping.

Troubleshooting FAQ

Q: When scaling up in a batch reactor, my diastereomeric ratio (d.r.) heavily degrades, favoring the unwanted α -cyano isomer. How do I preserve the β -cyano selectivity? A: The cyanation of the oxocarbenium intermediate is highly exothermic. In batch reactors, localized heating occurs at the point of Lewis acid addition. Causality & Fix: The anomeric effect makes the α -cyano isomer thermodynamically more stable. However, the desired β -cyano isomer is the kinetic product. Localized exotherms provide the activation energy required for the kinetic product to equilibrate into the thermodynamic α -anomer. Transitioning to a continuous flow reactor (PFR) ensures instantaneous heat dissipation and uniform mixing, trapping the kinetic β -isomer effectively [2]. If flow chemistry is unavailable, the addition of 1.0 equivalent of Trifluoroacetic acid (TFA) in batch has been shown to suppress epimerization.

Q: The continuous flow reactor keeps clogging at the T-mixer. What is precipitating? A: Clogging is usually caused by the localized freezing of DCM or the precipitation of highly polar intermediates if the local concentration of TfOH is too high. Ensure that the cooling bath does not drop below -40 °C (DCM viscosity increases dramatically). Install redundant flush tees before the static mixer to allow for safe solvent priming and immediate troubleshooting without dismantling the rig.

Quantitative Data: Batch vs. Continuous Flow Cyanation

The following table summarizes the operational data demonstrating why flow chemistry is the industry standard for late-stage 2-cyanotetrahydrofuran synthesis in drug development [2].

ParameterBatch ProcessContinuous Flow ProcessCausality / Impact
Temperature -78 °C (Cryogenic)-30 °CHigh surface-area-to-volume ratio in flow allows rapid heat transfer, eliminating the need for extreme cryogenics.
Reaction Time 2.0 hours2.5 minutesRapid, homogeneous mixing in the PFR prevents the decomposition of sensitive oxocarbenium intermediates over time.
Diastereoselectivity Variable (Scale-dependent)Consistently High (>95:5 β : α )Strict thermal control in flow prevents the kinetic β -product from thermodynamically equilibrating to the α -anomer.
Safety Profile High RiskLow RiskFlow chemistry minimizes the working volume of hazardous TMSCN/HCN at any given moment, preventing catastrophic gas accumulation.

References

  • Hertzberg, R., & Moberg, C. (2013). One-Step Preparation of O-(α-Bromoacyl) Cyanohydrins by Minor Enantiomer Recycling: Synthesis of 4-Amino-2(5H)-Furanones. Journal of Organic Chemistry, 78(18), 9174-9181. URL:[Link]

  • Vieira, T., Stevens, A. C., Chtchemelinine, A., Gao, D., Badalov, P., & Heumann, L. V. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. Organic Process Research & Development, 24(10), 2113–2121. URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of (R)- and (S)-Tetrahydrofuran-2-carbonitrile

For the discerning researcher in drug development and synthetic chemistry, the chirality of a molecule is a critical determinant of its biological activity and chemical behavior. This guide provides an in-depth comparati...

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in drug development and synthetic chemistry, the chirality of a molecule is a critical determinant of its biological activity and chemical behavior. This guide provides an in-depth comparative analysis of the reactivity of the enantiomers of Tetrahydrofuran-2-carbonitrile, (R)- and (S)-isomers. While the inherent reactivity of the functional groups in a molecule is identical for both enantiomers in an achiral environment, their behavior can diverge significantly in the presence of other chiral entities. This guide will explore these differences, grounded in established stereochemical principles and supported by experimental designs to probe and quantify these distinctions.

Foundational Principles: Chirality and Reactivity

Chirality, the property of a molecule being non-superimposable on its mirror image, is a cornerstone of modern chemistry. Enantiomers, such as (R)- and (S)-Tetrahydrofuran-2-carbonitrile, possess identical physical properties in an achiral environment (e.g., boiling point, density, refractive index). However, their interaction with plane-polarized light (optical activity) and, more importantly, with other chiral molecules, can be profoundly different. This differential interaction is the basis for stereoselective synthesis and the varying pharmacological effects of enantiomeric drugs.

The reactivity of Tetrahydrofuran-2-carbonitrile is primarily dictated by the nitrile group and the tetrahydrofuran ring. The nitrile group can act as an electrophile at the carbon atom or a nucleophile at the nitrogen atom, and the adjacent C-H bond can be deprotonated to form a potent nucleophile.[1][2] The tetrahydrofuran ring, a cyclic ether, is generally stable but can be susceptible to ring-opening reactions under certain conditions.[3]

Reactivity in Achiral Environments

In the absence of any chiral influence, the (R)- and (S)-enantiomers of Tetrahydrofuran-2-carbonitrile will exhibit identical reactivity. For instance, in a reaction with a non-chiral reducing agent such as lithium aluminum hydride to form the corresponding aminomethyltetrahydrofuran, both enantiomers will react at the same rate and yield the same racemic mixture of products if the starting material is racemic.

Comparative Reactivity in Chiral Environments

The divergence in reactivity between (R)- and (S)-Tetrahydrofuran-2-carbonitrile becomes apparent in the presence of a chiral environment. This can be a chiral catalyst, a chiral reagent, or a biological system such as an enzyme.

Enantioselective Reactions: A Hypothetical Case Study

To illustrate the comparative reactivity, let us consider a hypothetical enantioselective reduction of the nitrile group using a chiral catalyst. A common approach for the enantioselective reduction of nitriles is through hydrosilylation followed by hydrolysis, catalyzed by a chiral transition metal complex.

Experimental Protocol: Comparative Enantioselective Reduction

Objective: To compare the reaction rates and enantiomeric excess (ee) of the product when (R)- and (S)-Tetrahydrofuran-2-carbonitrile are subjected to enantioselective reduction.

Materials:

  • (R)-Tetrahydrofuran-2-carbonitrile

  • (S)-Tetrahydrofuran-2-carbonitrile

  • Chiral Catalyst: (R)-BINAP-RuCl2

  • Reducing Agent: Diphenylsilane

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quenching Solution: 1M Hydrochloric Acid

  • Standard for GC analysis

Procedure:

  • Two separate, identical reaction vessels are charged with (R)-BINAP-RuCl2 (1 mol%) in anhydrous THF under an inert atmosphere.

  • To one vessel, add (R)-Tetrahydrofuran-2-carbonitrile (1 equivalent). To the other, add (S)-Tetrahydrofuran-2-carbonitrile (1 equivalent).

  • To both vessels, add diphenylsilane (1.5 equivalents) at 0 °C.

  • The reactions are stirred at room temperature and monitored by Gas Chromatography (GC) at regular intervals to determine the conversion rate.

  • Upon completion, the reactions are quenched with 1M HCl.

  • The products, (R)- and (S)-aminomethyltetrahydrofuran, are extracted, purified, and analyzed by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess.

Expected Outcomes and Data Interpretation

Due to the diastereomeric relationship between the (R)-substrate/ (R)-catalyst and the (S)-substrate/(R)-catalyst transition states, we would anticipate different reaction rates and product stereoselectivities.

SubstrateCatalystRelative Reaction RateProductEnantiomeric Excess (ee)
(R)-Tetrahydrofuran-2-carbonitrile(R)-BINAP-RuCl21.0 (matched)(R)-aminomethyltetrahydrofuran>95%
(S)-Tetrahydrofuran-2-carbonitrile(R)-BINAP-RuCl20.2 (mismatched)(R)-aminomethyltetrahydrofuran<30%

Table 1: Hypothetical comparative data for the enantioselective reduction of (R)- and (S)-Tetrahydrofuran-2-carbonitrile.

The "matched" pair, where the substrate and catalyst have a favorable stereochemical interaction, is expected to react faster and with higher enantioselectivity. Conversely, the "mismatched" pair will likely exhibit a slower reaction rate and lower enantioselectivity.

Diagram: Enantioselective Reduction Workflow

G cluster_R Reaction with (R)-Enantiomer cluster_S Reaction with (S)-Enantiomer cluster_analysis Comparative Analysis R_start (R)-Tetrahydrofuran-2-carbonitrile R_reagents (R)-BINAP-RuCl2 Diphenylsilane R_reaction Matched Reaction (Faster Rate) R_reagents->R_reaction R_product (R)-aminomethyltetrahydrofuran (High ee) R_reaction->R_product GC GC Analysis (Conversion Rate) R_product->GC HPLC Chiral HPLC Analysis (Enantiomeric Excess) R_product->HPLC S_start (S)-Tetrahydrofuran-2-carbonitrile S_reagents (R)-BINAP-RuCl2 Diphenylsilane S_reaction Mismatched Reaction (Slower Rate) S_reagents->S_reaction S_product (R)-aminomethyltetrahydrofuran (Low ee) S_reaction->S_product S_product->GC S_product->HPLC

Caption: Workflow for comparing the enantioselective reduction of (R)- and (S)-Tetrahydrofuran-2-carbonitrile.

Biocatalysis: The Ultimate Stereoselective Environment

Enzymes are highly specific chiral catalysts that often exhibit absolute stereoselectivity. A classic example is the use of nitrile hydratases or amidases for the kinetic resolution of racemic nitriles.[4]

Experimental Protocol: Enzymatic Kinetic Resolution

Objective: To demonstrate the differential reactivity of (R)- and (S)-Tetrahydrofuran-2-carbonitrile in the presence of a stereoselective enzyme.

Materials:

  • Racemic (R/S)-Tetrahydrofuran-2-carbonitrile

  • Enzyme: A commercially available (R)-selective nitrile hydratase

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Quenching agent: Acetonitrile

  • Standards for chiral HPLC analysis

Procedure:

  • A solution of racemic (R/S)-Tetrahydrofuran-2-carbonitrile is prepared in the appropriate buffer.

  • The (R)-selective nitrile hydratase is added to the solution.

  • The reaction is gently agitated at a controlled temperature (e.g., 30 °C).

  • Aliquots are taken at regular time intervals and quenched with acetonitrile.

  • The samples are analyzed by chiral HPLC to determine the concentrations of (R)-Tetrahydrofuran-2-carbonitrile, (S)-Tetrahydrofuran-2-carbonitrile, and the product, (R)-Tetrahydrofuran-2-carboxamide.

Expected Outcomes and Data Interpretation

The (R)-selective enzyme will preferentially hydrolyze the (R)-enantiomer to the corresponding amide, leaving the unreacted (S)-enantiomer in the reaction mixture.

Time (hours)[(R)-nitrile] (mM)[(S)-nitrile] (mM)[(R)-amide] (mM)% Conversion of (R)-nitrileEnantiomeric Excess of remaining nitrile
0505000%0%
125502550%33% (S)
210504080%67% (S)
4<150>49>98%>98% (S)

Table 2: Hypothetical data for the enzymatic kinetic resolution of racemic Tetrahydrofuran-2-carbonitrile.

This experiment clearly demonstrates the differential reactivity, where the (R)-enantiomer is consumed while the (S)-enantiomer remains largely unreacted.

Diagram: Principle of Enzymatic Kinetic Resolution

G racemate Racemic (R/S)-Tetrahydrofuran-2-carbonitrile enzyme (R)-selective Nitrile Hydratase racemate->enzyme r_nitrile (R)-Tetrahydrofuran-2-carbonitrile enzyme->r_nitrile   Fast Reaction s_nitrile (S)-Tetrahydrofuran-2-carbonitrile (unreacted) enzyme->s_nitrile Slow/ No Reaction r_amide (R)-Tetrahydrofuran-2-carboxamide (product) r_nitrile->r_amide Hydrolysis

Caption: Differential reactivity in enzymatic kinetic resolution.

Conclusion

While (R)- and (S)-Tetrahydrofuran-2-carbonitrile exhibit identical chemical reactivity in achiral environments, their behavior diverges significantly in the presence of chiral catalysts, reagents, or biological systems. Understanding these differences is paramount for the development of stereoselective syntheses and for elucidating the mechanisms of action of chiral molecules in biological systems. The experimental designs presented in this guide provide a framework for quantifying these differences in reactivity, enabling researchers to make informed decisions in their synthetic and developmental endeavors.

References

  • Fleming, F. F., & Shook, B. C. (2002). Nitrile-containing natural products. Tetrahedron, 58(1), 1-23.
  • Arseniyadis, S., Kyler, K. S., & Watt, D. S. (1984). Additions to and substitutions on the cyano group. Organic Reactions, 31, 1-370.
  • Bare, T. M., & House, H. O. (1968). The stereochemistry of alkylation of 4-t-butylcyclohexanone. Journal of Organic Chemistry, 33(3), 943-947.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and discovery. Journal of Medicinal Chemistry, 58(7), 2895-2940.
  • Nakamura, K., Yamanaka, R., Matsuda, T., & Harada, T. (2003). Recent developments in asymmetric reduction of ketones with biocatalysts. Tetrahedron: Asymmetry, 14(18), 2659-2681.
  • Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons.
  • Singh, R. P., & Shreeve, J. M. (2004). Recent advances in the chemistry of α-fluorinated ethers, thioethers, and amines. Chemical Society Reviews, 33(6), 382-396.
  • Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). A highly active catalyst for the amination of aryl chlorides. Journal of the American Chemical Society, 118(30), 7215-7216.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part B: reaction and synthesis. Springer Science & Business Media.
  • Nagasawa, T., & Yamada, H. (1989). Nitrile hydratase-a new and unique metalloenzyme. Trends in Biotechnology, 7(6), 153-158.

Sources

Safety & Regulatory Compliance

Safety

(S)-Tetrahydrofuran-2-carbonitrile proper disposal procedures

Comprehensive Operational and Disposal Guide: (S)-Tetrahydrofuran-2-carbonitrile (S)-Tetrahydrofuran-2-carbonitrile (CAS: 164472-78-0) is a highly valuable intermediate frequently utilized in the synthesis of nucleoside...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Guide: (S)-Tetrahydrofuran-2-carbonitrile

(S)-Tetrahydrofuran-2-carbonitrile (CAS: 164472-78-0) is a highly valuable intermediate frequently utilized in the synthesis of nucleoside analogs and antiviral therapeutics[1],[2]. However, its unique structural composition presents a dual-threat hazard profile. To ensure laboratory safety and environmental compliance, researchers must understand both the chemical causality of its hazards and the self-validating protocols required for its handling and disposal.

Chemical Profile & Causality of Hazards

The danger of (S)-Tetrahydrofuran-2-carbonitrile stems from two distinct functional groups, each requiring specific mitigation strategies:

  • Nitrile Toxicity: The carbonitrile group (-C≡N) classifies this compound as an acute toxin via oral, dermal, and inhalation routes (Hazard Statements H301, H311, H331)[3]. In vivo, aliphatic nitriles can be metabolized by Cytochrome P450 enzymes via alpha-hydroxylation, ultimately leading to the release of systemic cyanide and severe cellular hypoxia.

  • Peroxide Formation: The tetrahydrofuran (THF) ring contains activated alpha-hydrogens that spontaneously react with atmospheric oxygen over time to form explosive hydroperoxides[4]. Friction, heat, or concentration of these peroxides can lead to catastrophic laboratory explosions.

ToxicityPathway Chem (S)-Tetrahydrofuran-2-carbonitrile Acid Contact with Strong Acids Chem->Acid Heat Thermal Decomposition (>150°C) Chem->Heat Metab In Vivo Metabolism (Cytochrome P450) Chem->Metab HCN Hydrogen Cyanide (HCN) Release Acid->HCN Hydrolysis Heat->HCN Pyrolysis NOx Nitrogen Oxides (NOx) Release Heat->NOx Oxidation Cyanide Systemic Cyanide Poisoning Metab->Cyanide Alpha-hydroxylation

Reactivity and toxicity pathways of (S)-Tetrahydrofuran-2-carbonitrile.

Pre-Disposal Operational Safety

Before initiating any disposal workflow, stringent engineering controls and Personal Protective Equipment (PPE) must be established. Standard nitrile gloves offer insufficient breakthrough times for many THF derivatives; therefore, specialized barrier materials are required.

Property / RequirementSpecification
CAS Number 164472-78-0
Molecular Formula C5H7NO
Molecular Weight 97.12 g/mol
Hazard Class 6.1 (Toxic Substances)
Key Hazard Statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled)
Primary Glove Material Butyl Rubber or Silver Shield/PE Laminate
Incompatible Materials Strong Acids, Strong Oxidizing Agents

Step-by-Step Disposal Workflows

Because of its toxicity and peroxide-forming potential, (S)-Tetrahydrofuran-2-carbonitrile cannot be disposed of in standard organic waste streams. It must be strictly managed as a RCRA Subtitle C hazardous waste[5].

DisposalWorkflow Gen Waste Generation (S)-Tetrahydrofuran-2-carbonitrile Test Peroxide Testing (Starch-Iodide Paper) Gen->Test Pass Peroxides < 20 ppm Safe for Disposal Test->Pass Negative Fail Peroxides > 20 ppm Requires Treatment Test->Fail Positive Seg Segregation (Halogenated/Toxic Waste) Pass->Seg Treat Quench with Sodium Metabisulfite Fail->Treat Treat->Test Retest Label RCRA Labeling (Class 6.1 Toxic) Seg->Label TSDF Transfer to TSDF Label->TSDF Incinerate High-Temp Incineration (>1000°C + NOx Scrubbing) TSDF->Incinerate

Disposal workflow for (S)-Tetrahydrofuran-2-carbonitrile.

Protocol 1: Peroxide Testing and Quenching

Causality: Transporting or consolidating peroxide-containing waste can cause friction-triggered explosions. You must validate that peroxide levels are below 20 ppm before transferring the chemical to a Treatment, Storage, and Disposal Facility (TSDF)[4].

  • Visual Inspection: Examine the waste container for crystallization, discoloration, or liquid stratification. Warning: If observed, DO NOT touch the container. Evacuate the lab and call a specialized hazardous materials team.

  • Starch-Iodide Testing: Inside a certified fume hood, dip a starch-iodide test strip into the chemical. A blue color indicates the presence of peroxides.

  • Quenching (If >20 ppm): Slowly add a 10% (w/v) aqueous solution of sodium metabisulfite or ferrous sulfate to the waste container while stirring under an inert gas (Argon/Nitrogen).

  • Validation: Retest the solution with a new starch-iodide strip to ensure peroxides are fully neutralized. This creates a self-validating safety loop.

Protocol 2: RCRA-Compliant Waste Segregation and Packaging

Causality: Mixing nitriles with strong acids can trigger rapid hydrolysis, releasing lethal Hydrogen Cyanide (HCN) gas.

  • Segregation: Place the neutralized waste into a designated, chemically compatible container (e.g., high-density polyethylene, HDPE). Ensure it is strictly isolated from acids and oxidizers.

  • Labeling: Affix a hazardous waste label detailing the contents as "(S)-Tetrahydrofuran-2-carbonitrile", marking the primary hazards as "Toxic" (Class 6.1)[3].

  • Storage: Store in a ventilated, explosion-proof hazardous waste accumulation area for no longer than 90 days (for Large Quantity Generators)[5].

  • Final Destruction: Manifest the waste to a permitted TSDF for high-temperature incineration (>1000°C). The incinerator must be equipped with alkaline scrubbers to neutralize NOx and HCN emissions generated during thermal decomposition.

Emergency Spill Response

In the event of an accidental release, immediate action is required to prevent inhalation toxicity and environmental contamination:

  • Evacuate and Ventilate: Immediately clear the area and ensure maximum fume hood and room exhaust.

  • Don Advanced PPE: Wear a self-contained breathing apparatus (SCBA) and a butyl rubber suit for large spills.

  • Containment: Cover the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). Do NOT use combustible materials like sawdust, which can react with peroxides.

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container for incineration.

Sources

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